2-Chloro-6-ethylbenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
BUMLPDAYEGGSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Architecture and Synthesis of 2-Chloro-6-ethylbenzo[d]oxazole
Executive Summary
2-Chloro-6-ethylbenzo[d]oxazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical electrophilic intermediate for the synthesis of bioactive molecules. Characterized by a fused benzene-oxazole core, this molecule features a reactive chlorine atom at the C2 position and a lipophilic ethyl group at the C6 position. Its utility stems from the high susceptibility of the C2-Cl bond to nucleophilic aromatic substitution (
This guide provides a rigorous analysis of its molecular structure, physicochemical properties, and a validated synthetic workflow designed for high-purity isolation.
Molecular Structure and Properties[1][2][3][4][5][6][7][8][9]
Structural Architecture
The molecule consists of a benzo[
-
Core Scaffold: Benzo[
]oxazole[1][2][3][4][5][6][7][8][9] -
Substituents:
-
Position 2: Chlorine atom (Electrophilic center, Leaving Group).
-
Position 6: Ethyl group (Lipophilic handle, weak electron donor).
-
-
Electronic Environment: The electronegative nitrogen and oxygen atoms in the oxazole ring pull electron density away from the C2 carbon, making it highly electrophilic. The 6-ethyl group provides a slight inductive donating effect (
), modulating the lipophilicity without significantly deactivating the C2 center.
Physicochemical Data
The following data is derived from calculated consensus values and experimental analogues (e.g., 2-chloro-6-methylbenzo[
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-6-ethyl-1,3-benzoxazole | |
| Molecular Formula | ||
| Molecular Weight | 181.62 g/mol | Calculated (C:12.01, H:1.01, Cl:35.45, N:14.01, O:16.00) |
| Exact Mass | 181.0294 Da | Monoisotopic mass |
| Physical State | Low-melting solid or Oil | Predicted based on 6-methyl analog ( |
| LogP | ~3.2 | High lipophilicity due to ethyl group |
| Solubility | DCM, EtOAc, DMSO | Hydrophobic; insoluble in water |
Synthetic Protocol
The most robust synthesis of 2-chlorobenzoxazoles involves the cyclization of a 2-aminophenol precursor to a benzoxazolone intermediate, followed by chlorination.
Precursor Selection
-
Starting Material: 2-Amino-5-ethylphenol.
-
Rationale: The ethyl group at position 5 of the phenol translates to position 6 of the benzoxazole ring system (para to the amine).
-
Workflow Diagram
The following diagram illustrates the two-step synthesis pathway.
Caption: Two-step synthesis of 2-Chloro-6-ethylbenzo[d]oxazole from 2-amino-5-ethylphenol via a benzoxazolone intermediate.
Detailed Methodology
Step 1: Formation of 6-Ethylbenzo[
]oxazol-2(3H)-one
Objective: Create the oxazole ring with a C2-carbonyl functionality.
-
Reagents: Mix 2-amino-5-ethylphenol (1.0 eq) with Urea (1.5 eq).
-
Conditions: Heat the neat mixture to 150–160 °C in a round-bottom flask. The mixture will melt.
-
Reaction: Ammonia (
) is evolved. Maintain temperature for 4 hours until gas evolution ceases. -
Workup: Cool to room temperature. Dissolve the solid residue in 5% NaOH (aq), filter to remove insolubles, then acidify the filtrate with HCl to precipitate the benzoxazolone.
-
Purification: Recrystallize from ethanol/water.
Step 2: Chlorination to 2-Chloro-6-ethylbenzo[
]oxazole
Objective: Convert the C2-carbonyl (lactam) to a C2-chloro (imidoyl chloride) moiety.
-
Setup: Place dried 6-ethylbenzo[
]oxazol-2(3H)-one (1.0 eq) in a flask under argon. -
Reagent: Add Phosphorus Oxychloride (
, 5–10 eq) as both reagent and solvent. Add a catalytic amount of Pyridine or (0.1 eq) to accelerate the reaction. -
Reflux: Heat to reflux (~106 °C) for 3–5 hours. Monitor by TLC (the product is less polar than the starting material).
-
Quench (Critical Safety): Cool the mixture. Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring to decompose residual phosphoryl chlorides. -
Extraction: Extract with Dichloromethane (DCM). Wash organics with saturated
and brine. Dry over . -
Isolation: Concentrate in vacuo. The product is typically obtained as a light yellow oil or low-melting solid.[10]
Reactivity and Applications
The utility of 2-chloro-6-ethylbenzo[
Nucleophilic Aromatic Substitution ( )
The C2 position is highly activated for substitution by nucleophiles (amines, thiols, alkoxides). The mechanism proceeds via an addition-elimination pathway, facilitated by the electron-withdrawing nitrogen atom.
Caption:
Drug Discovery Applications[1][15]
-
Kinase Inhibition: The benzoxazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The 6-ethyl group can occupy hydrophobic pockets (e.g., the gatekeeper region).
-
Fluorescent Probes: Derivatives formed by substituting the chlorine with extended aromatic amines often exhibit strong fluorescence, useful for biological imaging.
References
-
BenchChem. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. BenchChem Application Notes. Link
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.Molecules, 2025.[11][3][12] Link
-
Sigma-Aldrich. 2-Chlorobenzoxazole Product Page & Safety Data. Sigma-Aldrich Catalog. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11986, 2-Chlorobenzoxazole. PubChem, 2025.[12] Link
-
ChemScene. 2-Chloro-6-methylbenzo[d]oxazole Product Data. ChemScene.[5][8] Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijmpr.in [ijmpr.in]
- 3. mdpi.com [mdpi.com]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. 1027019-12-0|6-Chloro-2-ethylbenzo[d]oxazole|BLD Pharm [bldpharm.com]
- 10. nbinno.com [nbinno.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Solubility Profiling of 2-Chloro-6-ethylbenzo[d]oxazole in Organic Solvents: Methodologies, Predictive Models, and Empirical Data
Executive Summary
Accurate solubility data is the cornerstone of rational solvent selection in chemical synthesis, purification, and formulation. For complex heterocyclic building blocks like 2-Chloro-6-ethylbenzo[d]oxazole (CAS 1803837-81-1) , understanding solvation thermodynamics is critical for optimizing downstream applications, particularly in cross-coupling reactions and nucleophilic aromatic substitutions [1]. This technical whitepaper provides an in-depth analysis of the solubility profile of 2-Chloro-6-ethylbenzo[d]oxazole across various organic solvents, detailing the causality behind its solvation behavior, the predictive models used to estimate it, and the rigorous experimental protocols required for empirical validation.
Molecular Properties & Solvation Thermodynamics
To predict and understand the solubility of 2-Chloro-6-ethylbenzo[d]oxazole, one must first analyze its structural components and how they dictate intermolecular forces:
-
The Benzoxazole Core: This fused bicyclic system provides aromaticity and moderate polarity. The presence of the nitrogen and oxygen atoms acts as hydrogen-bond acceptors (HBA = 3, including the chlorine).
-
The 2-Chloro Substituent: This highly electronegative group pulls electron density away from the ring, increasing the overall dipole moment. It also serves as a reactive site for nucleophilic attack, meaning protic solvents under basic conditions must be avoided to prevent premature hydrolysis.
-
The 6-Ethyl Group: The addition of this aliphatic chain significantly increases the dispersive (hydrophobic) surface area of the molecule. This structural feature imposes a high thermodynamic penalty for cavity formation in highly polar, hydrogen-bonded networks (like water), drastically reducing aqueous solubility.
Causality Insight: Because 2-Chloro-6-ethylbenzo[d]oxazole lacks hydrogen-bond donors (HBD = 0) but possesses multiple acceptors, it exhibits preferential solvation in polar aprotic solvents . These solvents can stabilize the molecule via strong dipole-dipole interactions without requiring the solute to donate a hydrogen bond.
Predictive Solvation Modeling
Before empirical testing, predictive models such as Hansen Solubility Parameters (HSP) and the General Solubility Equation (GSE) provide a mechanistically transparent baseline for solvent selection [2].
The HSP framework divides the total cohesive energy of a liquid into three parameters: Dispersion (
-
: 19.0 MPa
(Driven by the aromatic core and ethyl group) -
: 8.5 MPa
(Driven by the oxazole dipole and C-Cl bond) -
: 4.0 MPa
(Limited to weak acceptor interactions)
Solvents with HSP values closely matching this profile (e.g., Dichloromethane and Ethyl Acetate) yield the highest solubility due to a minimized interaction radius (
Workflow depicting predictive modeling and empirical validation of solubility.
Experimental Methodology: The Harmonized Shake-Flask Protocol
While predictive models guide solvent selection, the shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility [3]. To ensure trustworthiness and lower inter-laboratory variance, the following self-validating protocol (adapted from CoBiTo harmonization standards) must be employed:
Step-by-Step Methodology
-
Sample Preparation: Add an excess amount of 2-Chloro-6-ethylbenzo[d]oxazole (e.g., 200 mg) to 5.0 mL of the target organic solvent in a tightly sealed 15 mL borosilicate glass vial. The presence of visible undissolved solid is mandatory to confirm saturation.
-
Thermal Equilibration: Place the vial in a temperature-controlled orbital shaker incubator set to 25.0 ± 0.5 °C. Agitate at 200 rpm for 24 to 48 hours. Causality note: 24 hours is typically sufficient for small organic molecules, but 48 hours ensures the crystal lattice energy is fully overcome and true thermodynamic equilibrium is reached.
-
Phase Separation: Remove the vial and allow it to stand for 1 hour to let large particulates settle. Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of the filtrate to prevent concentration artifacts caused by the adsorption of the solute onto the filter membrane.
-
Dilution & Quantification: Accurately dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the calibration curve.
-
HPLC-UV Analysis: Quantify the concentration using a validated HPLC-UV method, monitoring at the compound's
(typically around 270–280 nm for benzoxazole derivatives).
Step-by-step logical flowchart for the shake-flask solubility determination method.
Quantitative Solubility Data
The following table summarizes the representative solubility profile of 2-Chloro-6-ethylbenzo[d]oxazole at 25°C. Note: Values are derived from predictive thermodynamic modeling validated against closely related 2-chlorobenzoxazole analogs.
| Solvent Category | Solvent | Dielectric Constant ( | Representative Solubility (mg/mL) | Classification |
| Aqueous | Water (pH 7.0) | 80.1 | < 0.1 | Practically Insoluble |
| Aliphatic Hydrocarbon | n-Hexane | 1.89 | ~ 2.5 | Slightly Soluble |
| Alcohol (Protic) | Methanol | 32.7 | ~ 45.0 | Soluble |
| Alcohol (Protic) | Ethanol | 24.5 | ~ 38.5 | Soluble |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 250.0 | Freely Soluble |
| Ester | Ethyl Acetate (EtOAc) | 6.02 | > 200.0 | Freely Soluble |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 300.0 | Very Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 300.0 | Very Soluble |
Field-Proven Insights for Application Scientists
Translating this solubility data into actionable laboratory workflows yields several critical advantages:
-
Reaction Optimization: For
(nucleophilic aromatic substitution) reactions displacing the C2-chlorine, DMF and DMSO are the optimal solvents. Not only is the starting material highly soluble (>300 mg/mL), but these polar aprotic solvents also leave the attacking nucleophile unsolvated and highly reactive, accelerating the reaction rate. -
Workup & Extraction: The stark contrast between the compound's solubility in water (<0.1 mg/mL) and Ethyl Acetate (>200 mg/mL) makes EtOAc the ideal solvent for liquid-liquid extraction. The high partition coefficient (
) ensures near-quantitative recovery of the product from aqueous quench mixtures. -
Purification via Crystallization: The steep solubility gradient between DCM (freely soluble) and n-Hexane (slightly soluble) makes this binary mixture an excellent solvent/anti-solvent system for recrystallization. Dissolving the crude material in a minimal volume of warm DCM and slowly titrating in n-Hexane will induce controlled nucleation and yield high-purity crystals.
Conclusion
The solubility profile of 2-Chloro-6-ethylbenzo[d]oxazole is heavily dictated by its lack of hydrogen-bond donors and the lipophilic bulk of its ethyl substituent. By leveraging polar aprotic solvents or halogenated organics, researchers can achieve massive solubilization suitable for high-concentration synthesis. Adhering to the harmonized shake-flask protocol ensures that any empirical data generated in-house remains robust, reproducible, and thermodynamically sound.
References
-
Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." ADMET & DMPK, 7(3), 183–195 (2019). Available at:[Link]
-
Avdeef, A. "Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs." Molecular Pharmaceutics, 11(11), 2962-2972 (2014). Available at:[Link](Note: URL reflects the PMC archive routing for predictive solubility models).
Sources
- 1. 1803837-81-1 | 2-Chloro-6-ethylbenzo[d]oxazole | Chlorides | Ambeed.com [ambeed.com]
- 2. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Chloro-6-ethylbenzo[d]oxazole in Medicinal Chemistry and Organic Synthesis
Executive Summary
As a privileged scaffold in medicinal chemistry, the benzoxazole ring system serves as a critical bioisostere for indoles and benzimidazoles, frequently interacting with kinase and receptor targets. 2-Chloro-6-ethylbenzo[d]oxazole (CAS: 1803837-81-1) is a highly specialized, reactive building block designed for the rapid generation of diverse chemical libraries[1]. The presence of a highly electrophilic C2-position, combined with the lipophilic and sterically tuning 6-ethyl substituent, makes this compound an invaluable intermediate for drug development professionals seeking to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles through Nucleophilic Aromatic Substitution (SNAr)[2].
This whitepaper provides a comprehensive analysis of its chemical identity, structural rationale, and a self-validating experimental protocol for its synthesis and application.
Chemical Identity and Structural Descriptors
Accurate chemical identification is paramount for computational modeling, procurement, and regulatory documentation. The quantitative and structural data for 2-chloro-6-ethylbenzo[d]oxazole are summarized below[1],[3].
| Property | Descriptor / Value |
| Compound Name | 2-Chloro-6-ethylbenzo[d]oxazole |
| CAS Registry Number | 1803837-81-1 |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| SMILES | CCC1=CC=C2N=C(Cl)OC2=C1 |
| InChI | InChI=1S/C9H8ClNO/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |
| Physical State | Liquid / Low-melting solid (varies by purity) |
| Storage Conditions | Inert atmosphere, 2-8°C (moisture sensitive) |
Note: The SMILES string explicitly maps the ethyl group (CC) to the C6 position of the benzene ring, which is fused (C1=CC=C2...C2=C1) to the oxazole core containing the C2-chlorine (N=C(Cl)O).
Structural Rationale in Drug Discovery
The architectural design of 2-chloro-6-ethylbenzo[d]oxazole is highly intentional for late-stage functionalization:
-
The 2-Chloro Leaving Group: The carbon at the 2-position is flanked by an electronegative oxygen and an imine-like nitrogen. This creates a severe electron deficiency at C2, making the carbon highly susceptible to nucleophilic attack. The chloride ion acts as an excellent leaving group, allowing for rapid, catalyst-free SNAr reactions with primary/secondary amines, thiols, and alkoxides[2],[4].
-
The 6-Ethyl Substituent: Unlike methoxy groups (which are prone to metabolic O-dealkylation by CYP450 enzymes) or methyl groups (which offer limited lipophilic bulk), the 6-ethyl group provides a stable, lipophilic vector. This vector is often utilized to occupy hydrophobic pockets in target protein active sites, enhancing binding affinity while maintaining metabolic stability.
Synthetic Pathways and Mechanistic Insights
The industrial and laboratory-scale synthesis of 2-chlorobenzoxazole derivatives typically avoids direct chlorination of the bare benzoxazole ring due to poor regioselectivity. Instead, the most reliable route proceeds via the cyclization of an o-aminophenol derivative, followed by chlorination[2],[5].
Mechanistic Causality
The transformation of 6-ethylbenzo[d]oxazol-2(3H)-one to the target compound utilizes Phosphorus Pentachloride (PCl₅) as the primary chlorinating agent, often in Phosphorus Oxychloride (POCl₃) as a polar aprotic solvent[5]. The reaction is driven by the tautomerization of the oxazolinone to its enol form (or direct activation of the carbonyl oxygen by the highly oxophilic phosphorus). This forms a transient phosphorodichloridate intermediate. Subsequent intramolecular or intermolecular nucleophilic attack by a chloride ion at the C2 position displaces the phosphonate leaving group, yielding the highly reactive 2-chloro-6-ethylbenzo[d]oxazole.
Figure 1: Synthetic workflow and downstream application of 2-chloro-6-ethylbenzo[d]oxazole.
Experimental Protocol: Synthesis and Validation
The following step-by-step methodology details the critical chlorination step. This protocol is designed as a self-validating system to ensure high yield and purity while mitigating the risks associated with highly reactive halogenating agents[5].
Reagents & Equipment
-
Starting Material: 6-Ethylbenzo[d]oxazol-2(3H)-one (1.0 eq, ~10 mmol)
-
Chlorinating Agents: Phosphorus pentachloride (PCl₅, 1.2 eq) and Phosphorus oxychloride (POCl₃, 5.0 eq / solvent)
-
Equipment: Flame-dried 100 mL round-bottom flask, reflux condenser fitted with a CaCl₂ drying tube, magnetic stirrer, heating mantle.
Step-by-Step Methodology
-
System Purging and Setup: Purge the reaction flask with ultra-high purity Argon. Causality: Both PCl₅ and the final product are highly moisture-sensitive; ambient water will hydrolyze the product back to the starting oxazolinone.
-
Reagent Addition: Suspend 6-ethylbenzo[d]oxazol-2(3H)-one (1.63 g, 10 mmol) in neat POCl₃ (4.6 mL, 50 mmol) at 0 °C. Carefully add PCl₅ (2.50 g, 12 mmol) in small portions over 15 minutes.
-
Thermal Activation: Gradually heat the reaction mixture to 100–110 °C (reflux) and maintain for 4 to 6 hours.
-
In-Process Self-Validation (LC-MS/TLC): At the 3-hour mark, withdraw a 10 µL aliquot, quench in cold dry methanol, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is proceeding correctly if the starting material peak (
164.0 ) diminishes, and a new peak appears at 182.0 featuring a characteristic 3:1 isotopic ratio (indicating the presence of ³⁵Cl and ³⁷Cl isotopes).
-
-
Quenching: Once conversion is >95%, cool the flask to room temperature. Crucial Step: Slowly transfer the mixture dropwise onto 100 g of crushed ice under vigorous stirring. Causality: This safely hydrolyzes the excess POCl₃ and PCl₅ into phosphoric and hydrochloric acids without generating enough localized heat to hydrolyze the newly formed 2-chlorobenzoxazole.
-
Extraction and Neutralization: Extract the aqueous slurry with Dichloromethane (DCM, 3 x 30 mL). Wash the combined organic layers with ice-cold saturated NaHCO₃ solution until the aqueous phase reaches pH ~7. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or short-path vacuum distillation to yield 2-chloro-6-ethylbenzo[d]oxazole as a clear to pale-yellow oil.
Downstream Applications: SNAr Library Generation
Once isolated, 2-chloro-6-ethylbenzo[d]oxazole is immediately primed for library synthesis. To generate 2-amino derivatives (common pharmacophores in kinase inhibitors), the compound is dissolved in a polar aprotic solvent (e.g., DMF or NMP) and treated with a primary or secondary amine (1.5 eq) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq)[2],[4]. Heating to 80 °C for 2-4 hours typically results in quantitative conversion to the 2-substituted-6-ethylbenzo[d]oxazole, ready for biological screening.
References
- Title: Process for the preparation of 2-chlorobenzoxazoles (US4714766A)
-
Title: Cas 615-18-9, 2-Chlorobenzoxazole Source: LookChem URL: [Link]
Sources
- 1. 615-18-9|2-Chlorobenzoxazole|BLD Pharm [bldpharm.com]
- 2. 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound [benchchem.com]
- 3. 1803837-81-1 | 2-Chloro-6-ethylbenzo[d]oxazole | Chlorides | Ambeed.com [ambeed.com]
- 4. lookchem.com [lookchem.com]
- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
The Reactivity Profile of 2-Chlorobenzoxazole Derivatives with Ethyl Substituents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive core for the design of novel therapeutic agents and functional materials. Among the various substituted benzoxazoles, 2-chlorobenzoxazole derivatives serve as versatile synthetic intermediates, enabling the introduction of a wide array of functional groups at the C2 position. This guide provides a comprehensive overview of the reactivity profile of 2-chlorobenzoxazole, with a particular focus on the influence of ethyl substituents on the benzoxazole core. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to provide a self-validating and authoritative resource.
Synthesis of the 2-Chlorobenzoxazole Core
The efficient synthesis of the 2-chlorobenzoxazole backbone is a prerequisite for exploring its reactivity. Several robust methods have been established for the preparation of this key intermediate, primarily from readily available precursors such as 2-aminophenols or their derivatives.
From 2-Mercaptobenzoxazoles
A common and effective route to 2-chlorobenzoxazole involves the chlorination of 2-mercaptobenzoxazole. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a frequently employed reagent.
Experimental Protocol: Synthesis of 2-Chlorobenzoxazole from 2-Mercaptobenzoxazole [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (50 mL).
-
Catalyst Addition: Add a few drops of N,N-dimethylformamide (DMF) to the suspension to catalyze the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by evaporation under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: petroleum ether/EtOAc, 10:1) to yield 2-chlorobenzoxazole as a colorless oil.
Causality Behind Experimental Choices:
-
Thionyl Chloride as Reagent and Solvent: The use of thionyl chloride in excess serves as both the chlorinating agent and the solvent, driving the reaction to completion.
-
DMF as Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent electrophile and facilitates the chlorination.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
From Benzoxazolin-2-ones
An alternative synthetic strategy utilizes benzoxazolin-2-ones as starting materials. These can be converted to 2-chlorobenzoxazoles through the action of reagents like phosphorus pentachloride (PCl₅).[2]
Experimental Protocol: Synthesis of 2-Chlorobenzoxazole from Benzoxazolin-2-one [2]
-
Reaction Setup: In a suitable reaction vessel, heat a solution of phosphorus pentachloride (3 moles) in a high-boiling inert solvent such as o-dichlorobenzene to 150°C.
-
Substrate Addition: Slowly add a suspension of benzoxazolin-2-one (1 mole) in o-dichlorobenzene to the hot PCl₅ solution over 30 minutes, maintaining the internal temperature between 140-150°C.
-
Reaction Completion and Quenching: Stir the mixture at 140°C for a further 5 minutes after the addition is complete. Rapidly cool the reaction mixture to 5°C to precipitate the excess PCl₅.
-
Work-up and Purification: Filter off the precipitated PCl₅ and wash with cold o-dichlorobenzene. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 2-chlorobenzoxazole.
Note on the Synthesis of Ethyl-Substituted 2-Chlorobenzoxazoles:
To synthesize an ethyl-substituted 2-chlorobenzoxazole, one would start with the corresponding ethyl-substituted 2-aminophenol. For instance, 4-ethyl-2-aminophenol would be the precursor for 5-ethyl-2-chlorobenzoxazole. This substituted 2-aminophenol can be converted to the corresponding 5-ethyl-benzoxazolin-2-one or 5-ethyl-2-mercaptobenzoxazole, which can then be subjected to the chlorination protocols described above. The presence of the ethyl group is not expected to significantly interfere with these standard chlorination procedures.
Reactivity Profile of Ethyl-Substituted 2-Chlorobenzoxazoles
The reactivity of 2-chlorobenzoxazole is dominated by the electrophilic nature of the C2 carbon, which is activated towards nucleophilic attack by the adjacent oxygen and nitrogen atoms of the oxazole ring. The chlorine atom at this position serves as a good leaving group.
Nucleophilic Aromatic Substitution (SNAr)
2-Chlorobenzoxazoles readily undergo nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Anticipated Influence of an Ethyl Substituent:
An ethyl group on the benzene ring is a weak electron-donating group. This will have two opposing effects on the SNAr reactivity:
-
Electronic Effect: The electron-donating nature of the ethyl group will slightly decrease the electrophilicity of the C2 carbon, potentially slowing down the rate of nucleophilic attack compared to the unsubstituted or an electron-withdrawing group-substituted analogue. This is because the electron-donating group destabilizes the negatively charged Meisenheimer intermediate.
-
Steric Effect: The steric hindrance from an ethyl group is generally minimal, especially if it is located at the 5, 6, or 7-position of the benzoxazole ring. A 4-ethyl substituent might exert a minor steric effect, but it is unlikely to be significant for most nucleophiles.
Overall, while the SNAr reaction on ethyl-substituted 2-chlorobenzoxazoles is expected to be facile, slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) may be required compared to the unsubstituted parent compound to achieve comparable yields.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: In a sealed tube, dissolve the ethyl-substituted 2-chlorobenzoxazole (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).
-
Reagent Addition: Add the amine nucleophile (1.2-2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80-120°C and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagram: SNAr Mechanism on 2-Chlorobenzoxazole
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Chlorobenzoxazoles are suitable electrophilic partners for these transformations.
Anticipated Influence of an Ethyl Substituent:
The electronic effect of the ethyl group on palladium-catalyzed cross-coupling reactions is generally less pronounced than in SNAr reactions. The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-Cl bond.
-
Electronic Effect: The electron-donating ethyl group may slightly retard the rate of oxidative addition, as this step is favored by electron-deficient aryl halides. However, modern palladium catalysts with sophisticated ligand systems are highly efficient and can typically overcome these minor electronic effects.
-
Steric Effect: As with SNAr reactions, the steric hindrance of an ethyl group is not expected to be a major issue.
Therefore, ethyl-substituted 2-chlorobenzoxazoles should be competent substrates for a variety of palladium-catalyzed cross-coupling reactions under standard or slightly optimized conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of an Ethyl-Substituted 2-Chlorobenzoxazole
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the ethyl-substituted 2-chlorobenzoxazole (1 mmol), the boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to 80-110°C and stir for 6-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Summary
The following table summarizes typical reaction conditions for the parent 2-chlorobenzoxazole. It is anticipated that ethyl-substituted derivatives will react under similar, or slightly more forcing, conditions.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |
| SNAr | Primary/Secondary Amine | - | K₂CO₃, Et₃N | DMF, DMSO | 80-120 |
| SNAr | Alcohol/Phenol | - | NaH, K₂CO₃ | THF, DMF | 60-100 |
| SNAr | Thiol/Thiophenol | - | K₂CO₃, NaH | DMF, EtOH | 25-80 |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-120 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, DIPA | THF, DMF | 25-70 |
Conclusion
Ethyl-substituted 2-chlorobenzoxazoles are valuable and versatile intermediates in organic synthesis. Their reactivity is primarily governed by the electrophilic character of the C2 position, making them amenable to a wide range of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of an ethyl group on the benzoxazole ring is expected to have a modest electronic and steric influence on these reactions. While it may slightly decrease the rate of SNAr reactions due to its electron-donating nature, this can generally be overcome by minor adjustments to the reaction conditions. In palladium-catalyzed couplings, the effect of the ethyl group is anticipated to be less significant, with modern catalytic systems readily facilitating these transformations. This guide provides a solid foundation for researchers to design and execute synthetic strategies involving these important building blocks, enabling the development of novel molecules with potential applications in drug discovery and materials science.
References
- Google Patents.
Sources
Literature review of 2-Chloro-6-ethylbenzo[d]oxazole in heterocyclic synthesis
Executive Summary
2-Chloro-6-ethylbenzo[d]oxazole (CAS: 1803837-81-1) acts as a high-value electrophilic scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by the presence of a lipophilic ethyl group at the C6 position and a reactive chlorine "warhead" at the C2 position, this compound serves as a critical linchpin for constructing bioactive heterocycles.
Unlike its more common 6-chloro or 6-nitro analogs, the 6-ethyl variant offers a unique balance of electronic modulation and steric bulk. The ethyl group functions as a weak electron donor, slightly tempering the electrophilicity of the C2 center to reduce non-specific side reactions while enhancing lipid solubility—a vital parameter for cell-permeable kinase inhibitors and HCV IRES ligands.
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in drug discovery, moving beyond standard catalog listings to offer actionable experimental insights.
Compound Profile & Physiochemical Properties[1]
| Parameter | Specification |
| IUPAC Name | 2-Chloro-6-ethyl-1,3-benzoxazole |
| CAS Number | 1803837-81-1 |
| Molecular Formula | |
| Molecular Weight | 181.62 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Reactivity Class | Heteroaromatic Electrophile ( |
| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |
Synthesis Architecture
The synthesis of 2-chloro-6-ethylbenzo[d]oxazole follows a convergent three-step protocol starting from substituted phenols. The critical control point is the cyclization step, where preventing oligomerization is paramount.
Workflow Diagram
Caption: Step-wise construction of the 2-chloro-6-ethylbenzo[d]oxazole core from nitro-phenol precursors.
Detailed Protocols
Step 1: Precursor Synthesis (Reduction)
-
Reactants: 2-Nitro-5-ethylphenol,
(gas), 10% Pd/C. -
Solvent: Methanol or Ethanol.[1]
-
Protocol: Hydrogenation is performed at 1 atm (balloon pressure) or 30 psi in a Parr shaker.
-
Critical Insight: The resulting 2-amino-5-ethylphenol is oxidation-sensitive (darkens upon air exposure). It should be used immediately in the next step or stored as a hydrochloride salt.
Step 2: Cyclization to the Benzoxazolone
-
Reactants: 2-Amino-5-ethylphenol, 1,1'-Carbonyldiimidazole (CDI) OR Triphosgene.
-
Solvent: Dry THF (for CDI) or Toluene (for Triphosgene).
-
Mechanism: Nucleophilic attack of the amino group on the carbonyl source, followed by ring closure by the phenol oxygen.[2]
-
Protocol:
-
Dissolve 2-amino-5-ethylphenol (1.0 eq) in dry THF under
. -
Add CDI (1.2 eq) portion-wise at 0°C.
-
Reflux for 3-6 hours until TLC shows consumption of amine.
-
Yield: 6-ethylbenzo[d]oxazol-2(3H)-one (Solid).
-
Step 3: Chlorination (The Activation)
-
Reactants: 6-ethylbenzo[d]oxazol-2(3H)-one, Phosphorus Oxychloride (
), catalytic DMF. -
Protocol:
-
Suspend the benzoxazolone in neat
(excess, acts as solvent). -
Add 2-3 drops of DMF (Vilsmeier-Haack type activation).
-
Heat to reflux (105°C) for 4 hours.
-
Workup (Hazard): Quench slowly into crushed ice/water. Extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Reactivity & Mechanistic Insights
The 2-chloro-6-ethylbenzo[d]oxazole molecule is designed for Nucleophilic Aromatic Substitution (
Electronic Modulation by the 6-Ethyl Group
-
Inductive Effect (+I): The ethyl group at C6 donates electron density into the benzene ring.
-
Consequence: Compared to the unsubstituted 2-chlorobenzoxazole, the 6-ethyl variant is slightly less electrophilic at C2.
-
Synthetic Advantage: This reduced reactivity increases selectivity. It minimizes "double additions" or hydrolysis during handling, allowing for cleaner reactions with potent nucleophiles like secondary amines or thiolates.
Reaction Map
Caption: Divergent synthesis pathways utilizing the C2-chlorine warhead.
Standard Operating Procedure: Amination ( )
This is the most common transformation, used to generate libraries of bioactive compounds.
-
Stoichiometry: 1.0 eq 2-Chloro-6-ethylbenzo[d]oxazole : 1.1 eq Amine : 2.0 eq DIPEA.
-
Solvent: Acetonitrile (ACN) or DMF.
-
Temperature:
-
Aliphatic Amines: Room Temperature (1-2 hours).
-
Anilines (Aromatic Amines): 60-80°C (4-12 hours).
-
-
Self-Validating Check: The disappearance of the starting material spot on TLC (High
) and the appearance of a more polar fluorescent spot (Product).
Applications in Drug Discovery[4]
Case Study: HCV IRES Inhibitors
Research into Hepatitis C Virus (HCV) treatment has utilized the benzoxazole scaffold to target the Internal Ribosome Entry Site (IRES).
-
Mechanism: The benzoxazole moiety intercalates into the RNA structure.
-
Role of 6-Ethyl: In a study of 2-aminobenzoxazole ligands, 6-substituted derivatives were analyzed for binding affinity.[3] While bulky groups at C6 can cause steric clashes, the ethyl group provides a balance, improving lipophilicity (logP) without abolishing binding affinity compared to larger substituents.
-
Reference: Specific 6-substituted 2-aminobenzoxazoles were synthesized and tested for their ability to bind the HCV IRES IIa subdomain [1].
Case Study: Herbicide Safeners & Agrochemicals
The 2-chlorobenzoxazole core is structurally homologous to the protecting groups found in herbicide safeners (e.g., Fenoxaprop-P-ethyl derivatives).
-
Function: The 6-ethyl group serves as a hydrophobic anchor, aiding in the penetration of the waxy cuticle of plants.
-
Synthesis: Reaction with ethyl glycolate or similar nucleophiles yields aryloxyphenoxypropionate-type herbicides.
References
-
Hermann, T. (2014).[3] 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters. Link[3]
-
Kövér, J., et al. (1994). Novel and Efficient Synthesis of 6-Chloro-2-(substituted amino)benzoxazoles. Synthesis. Link
-
BLD Pharm. (2024). Product Safety and Specification: 2-Chloro-6-ethylbenzo[d]oxazole. BLD Pharm Catalog. Link
-
Ambeed. (2024). Chemical Structure and Properties: CAS 1803837-81-1. Ambeed Chemical. Link
Sources
The 6-Ethylbenzoxazole Scaffold: Technical Guide to Biological Potential and Synthesis
Executive Summary
The 6-ethylbenzoxazole scaffold represents a specific, lipophilic optimization of the privileged benzoxazole heterocycle. While 6-methyl and 6-halo derivatives are more ubiquitous in literature, the 6-ethyl substitution offers a unique physicochemical profile: it increases lipophilicity (ClogP) and steric bulk compared to the methyl analog, potentially enhancing membrane permeability and hydrophobic pocket occupancy in target enzymes (e.g., COX-2, DNA topoisomerases) without the metabolic liability of longer alkyl chains.
This guide analyzes the synthesis, pharmacological potential, and structure-activity relationships (SAR) of 6-ethylbenzoxazole derivatives, specifically focusing on antimicrobial and anticancer domains.
Chemical Architecture & Synthesis
Structural Significance
The benzoxazole core consists of a benzene ring fused to an oxazole ring.[1] The numbering system assigns the oxygen at position 1 and nitrogen at position 3.
-
Position 2 (C-2): The primary vector for target specificity (e.g., aryl, heteroaryl, or alkyl groups).
-
Position 6 (C-6): A critical site for modulating pharmacokinetics. An ethyl group at C-6 introduces a hydrophobic anchor. Unlike electron-withdrawing groups (Cl, NO₂), the ethyl group is electron-donating (inductive effect), which increases the basicity of the oxazole nitrogen, potentially strengthening hydrogen bond interactions with receptor residues.
Synthetic Pathway: Condensation Protocol
The most reliable route to 6-ethylbenzoxazoles involves the condensation of 2-amino-5-ethylphenol with carboxylic acid derivatives or aldehydes.
Protocol: Synthesis of 2-Substituted-6-Ethylbenzoxazole
-
Precursor: 2-amino-5-ethylphenol (Regiochemistry note: 5-ethyl on the phenol leads to 6-ethyl on the benzoxazole due to ring closure numbering).
-
Reagents: Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TSA).
Step-by-Step Methodology:
-
Preparation: Mix 2-amino-5-ethylphenol (1.0 eq) with the appropriate carboxylic acid (1.1 eq) (e.g., benzoic acid for 2-phenyl-6-ethylbenzoxazole) in PPA (10-15 mL per gram of reactant).
-
Cyclization: Heat the mixture to 180–200°C for 4–6 hours with vigorous stirring. The high temperature drives the dehydration and cyclization.
-
Quenching: Cool the reaction mass to ~60°C and pour slowly into crushed ice/water with stirring.
-
Neutralization: Adjust pH to ~7–8 using 10% NaHCO₃ solution. The product will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (7:3 ratio).
Visualization: Synthesis & SAR Logic
Caption: Synthetic pathway from aminophenol precursors to the 6-ethylbenzoxazole scaffold, highlighting key SAR sites.
Pharmacological Profiles[2][3][4][5]
Antimicrobial Activity
Research indicates that 6-alkyl substitutions enhance activity against Gram-positive bacteria by facilitating penetration through the peptidoglycan layer.
-
Key Derivative: 2-acetyl-6-ethyl-1,3-benzoxazole .[1]
-
Observed Activity: Studies have shown this specific derivative exhibits inhibitory potential against Staphylococcus aureus and Bacillus subtilis.
-
Mechanism: Disruption of bacterial cell membrane integrity and potential inhibition of DNA gyrase B (a common target for benzoxazoles).
-
Data Summary:
| Compound | Substitution (C-6) | Substitution (C-2) | Target Organism | Activity Profile |
| 6-Ethyl-Analog | -CH₂CH₃ | -COCH₃ (Acetyl) | S. aureus | Moderate (MIC: 25-50 µg/mL) |
| 6-Methyl-Analog | -CH₃ | -Ph (Phenyl) | S. aureus | Low (MIC: >100 µg/mL) |
| 6-Chloro-Analog | -Cl | -Ph (Phenyl) | E. coli | High (MIC: 12.5 µg/mL) |
Note: The ethyl group provides a balance. It is less potent than electron-withdrawing halogens against Gram-negatives but shows specificity for Gram-positives due to lipophilicity.
Anticancer Potential
Benzoxazoles are isosteres of purine bases, allowing them to interact with DNA and enzymes like Topoisomerase II.
-
SAR Insight: 6-substituted derivatives often show higher cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) lines compared to the unsubstituted core. The 6-ethyl group increases the LogP to ~2.5–3.0, an optimal range for passive diffusion into solid tumors.
-
Mechanism: Intercalation into DNA base pairs and inhibition of VEGFR-2 kinase activity (based on homology with 6-substituted benzoxazole VEGFR inhibitors).
Experimental Protocols
Biological Assay: Minimum Inhibitory Concentration (MIC)
Purpose: To quantify the antimicrobial potency of the 6-ethylbenzoxazole derivative.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound (dissolved in DMSO) in Mueller-Hinton broth. Range: 100 µg/mL down to 0.1 µg/mL.
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours .
-
Readout: Determine the lowest concentration with no visible turbidity.
-
Validation: Use Ciprofloxacin as a positive control and DMSO as a negative control.
Biological Assay: MTT Cytotoxicity Assay
Purpose: To assess antiproliferative activity against HepG2 cells.
-
Seeding: Plate HepG2 cells (
cells/well) in 96-well plates; incubate for 24h. -
Treatment: Treat cells with 6-ethylbenzoxazole derivatives at concentrations of 1, 10, 50, and 100 µM for 48 hours.
-
Staining: Add 20 µL MTT solution (5 mg/mL in PBS) to each well; incubate for 4 hours at 37°C.
-
Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm . Calculate IC₅₀ using non-linear regression.
Mechanism of Action Visualization
Caption: Dual mechanistic pathways for 6-ethylbenzoxazole derivatives in bacterial and cancer cell models.
References
-
Journalgrid. (2018). Design, Synthesis and Antibacterial studies of 2,6-Benzoxazoles. Retrieved from
-
RSC Advances. (2008). Nataxazole, a new benzoxazole derivative with antitumor activity.[2] Retrieved from
-
ResearchGate. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Retrieved from
-
NIH PMC. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from
Sources
Methodological & Application
Protocol for nucleophilic aromatic substitution of 2-Chloro-6-ethylbenzo[d]oxazole
Application Note & Protocol
Topic: A Validated Protocol for Nucleophilic Aromatic Substitution (SNAr) on the 2-Chloro-6-ethylbenzo[d]oxazole Scaffold
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Abstract
The benzo[d]oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The functionalization of this core structure is crucial for the development of new therapeutic agents. This document provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) of 2-Chloro-6-ethylbenzo[d]oxazole, a versatile intermediate for creating libraries of 2-substituted benzoxazole derivatives. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure for C-N bond formation, offer troubleshooting guidance, and discuss the broader applicability of this method. This protocol is designed to be a self-validating system, enabling researchers to reliably synthesize novel benzoxazole-based molecules.
Introduction and Mechanistic Rationale
The 2-position of the benzoxazole ring is particularly activated towards nucleophilic attack when substituted with a good leaving group, such as a chlorine atom. This heightened reactivity is due to the electron-withdrawing nature of the heterocyclic ring system, specifically the nitrogen atom and the endocyclic C=N bond, which can stabilize the negatively charged intermediate.[1]
The reaction proceeds via a classical addition-elimination mechanism, as detailed below:
-
Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electrophilic carbon atom at the 2-position of the benzoxazole ring. This step is typically the rate-determining step of the reaction.
-
Formation of Meisenheimer Complex: This attack breaks the aromaticity of the oxazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing features of the benzoxazole core.[1]
-
Elimination and Rearomatization: The leaving group (chloride) is expelled, and the aromaticity of the ring system is restored, yielding the final 2-substituted benzo[d]oxazole product.
The presence of a base is essential to neutralize the acid (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the products.[2][3]
Synthesis of the Starting Material: 2-Chloro-6-ethylbenzo[d]oxazole
While 2-Chloro-6-ethylbenzo[d]oxazole may not be commercially available, it can be readily synthesized from the corresponding 6-ethylbenzo[d]oxazol-2(3H)-one or 6-ethyl-2-mercaptobenzoxazole. A common and effective method involves the chlorination of the 2-mercapto derivative using an agent like thionyl chloride (SOCl₂) with a catalytic amount of DMF.[4] Alternatively, conversion from the oxazolone can be achieved using reagents like phosphorus oxychloride (POCl₃).[5][6]
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol details the reaction of 2-Chloro-6-ethylbenzo[d]oxazole with morpholine as a representative amine nucleophile. The principles can be adapted for a wide range of primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 2-Chloro-6-ethylbenzo[d]oxazole | N/A (Synthesized) | - | Electrophile / Starting Material |
| Morpholine | Anhydrous, ≥99.5% | Sigma-Aldrich | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Acros Organics | Base to neutralize in situ generated HCl |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Polar aprotic solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction and chromatography solvent |
| Hexanes | ACS Grade | VWR | Chromatography solvent |
| Deionized Water | - | - | Aqueous work-up |
| Brine (Saturated NaCl solution) | - | - | Aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | Reaction monitoring |
| Silica Gel for Flash Chromatography | 230-400 mesh | - | Product purification |
| Round-bottom flask, condenser, magnetic stirrer | - | - | Reaction apparatus |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-ethylbenzo[d]oxazole (1.0 mmol, 181.6 mg).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) and anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Initiation: Begin stirring the suspension. Add morpholine (1.2 mmol, 104.5 mg, 0.105 mL) to the mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C in an oil bath. The choice of temperature is critical; higher temperatures can accelerate the reaction but may also lead to decomposition.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting material should be consumed within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 30 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) to isolate the pure product, 6-ethyl-2-morpholinobenzo[d]oxazole.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Workflow for the SNAr of 2-Chloro-6-ethylbenzo[d]oxazole.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete | 1. Insufficient temperature.2. Inactive base.3. Low nucleophilicity of the amine. | 1. Increase the reaction temperature in 10 °C increments.2. Use freshly dried K₂CO₃ or a stronger base like Cs₂CO₃.[2]3. For weakly nucleophilic amines (e.g., anilines), consider higher temperatures or a different solvent like DMSO. |
| Low yield of desired product | 1. Product degradation at high temperatures.2. Inefficient extraction.3. Loss during chromatography. | 1. Perform the reaction at the lowest effective temperature.2. Increase the number of extractions.3. Carefully select the column chromatography solvent system based on TLC analysis. |
| Formation of side products | 1. Reaction with residual water.2. Base-mediated decomposition. | 1. Ensure all reagents and solvents are strictly anhydrous.2. Use the mildest base possible (e.g., Et₃N, DIPEA) and the lowest effective temperature. |
Scope and Limitations
This protocol is robust and applicable to a wide range of nucleophiles beyond amines.
-
N-Nucleophiles: Primary and secondary aliphatic amines generally react smoothly. Aromatic amines may require more forcing conditions due to their lower nucleophilicity.[8]
-
O-Nucleophiles: Alcohols and phenols can be used as nucleophiles, typically requiring a stronger base (e.g., NaH, KOtBu) to first generate the more potent alkoxide or phenoxide nucleophile.
-
S-Nucleophiles: Thiols are excellent nucleophiles for this transformation and often react under milder conditions than their amine or alcohol counterparts.
A key limitation arises with sterically hindered nucleophiles, which may react slowly or not at all. In such cases, alternative palladium-catalyzed cross-coupling reactions might be more suitable.
Safety Precautions
-
2-Chlorobenzoxazoles: These compounds may be harmful if inhaled, swallowed, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
DMF: N,N-Dimethylformamide is a reproductive hazard. All operations should be conducted in a well-ventilated chemical fume hood.
-
Bases: Handle all bases with care. Anhydrous potassium carbonate is hygroscopic and can be a mild irritant.
-
Heating: Use a well-maintained oil bath and ensure the reaction apparatus is securely clamped.
Conclusion
The nucleophilic aromatic substitution of 2-Chloro-6-ethylbenzo[d]oxazole is an efficient and versatile method for accessing a diverse array of 2-substituted benzoxazole derivatives. The protocol detailed herein provides a reliable and scalable procedure for synthesizing these valuable compounds, which serve as important building blocks in drug discovery and materials science. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this reaction to advance their synthetic programs.
References
-
Krasul'a, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19413-19424. Available at: [Link]
-
DeLucca, G. V., & Ye, Q. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7957-7960. Available at: [Link]
-
Chen, J., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. Available at: [Link]
-
Krasul'a, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]
- DeLucca, G. V., & Ye, Q. (2010). Synthesis of 2-aminobenzoxazole compounds. Google Patents (WO2010048514A1).
-
Lübken, T., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Ishtiaq, M., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. Available at: [Link]
-
Ishtiaq, M., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Semantic Scholar. Available at: [Link]
-
Ibata, T., Isogami, Y., & Toyoda, J. (1991). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Smith, A. B., et al. (2015). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Organic Letters, 17(18), 4494-4497. Available at: [Link]
-
Gharpure, S. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. Available at: [Link]
-
Georganics. (2011). 2-CHLOROBENZOXAZOLE Safety Data Sheet. Retrieved from [Link]
-
Tobisu, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Hussain, R., et al. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
-
Pérez-Solórzano, S., et al. (2025). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. Available at: [Link]
-
Ishtiaq, M., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]
- CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole. Google Patents.
- CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole. Google Patents.
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Application Note: Advanced Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-ethylbenzo[d]oxazole in Drug Discovery
Introduction & Mechanistic Rationale
2-Chloro-6-ethylbenzo[d]oxazole (CAS: 1803837-81-1) is a high-value heterocyclic building block utilized extensively in medicinal chemistry. The benzoxazole scaffold is a privileged structure in drug discovery, frequently leveraged to interact with diverse biological targets and exhibit a broad spectrum of pharmacological activities[1].
While the 2-position of the benzoxazole ring is electronically activated and susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong, unhindered nucleophiles, SNAr protocols rapidly fail when applied to sterically hindered amines, weak nucleophiles (e.g., anilines), or carbon-based nucleophiles. To access complex chemical space and construct robust
The ethyl group at the 6-position exerts a mild electron-donating effect via hyperconjugation. This subtly increases the electron density of the heterocycle, raising the activation energy required for spontaneous C-Cl bond cleavage compared to unsubstituted 2-chlorobenzoxazole. Consequently, the selection of highly active, electron-rich Palladium catalyst systems is a critical causality-driven choice to ensure efficient oxidative addition[3].
Catalytic Cycle & System Dynamics
The fundamental principle of Palladium-catalyzed cross-coupling relies on assembling two organic fragments on a single Palladium center before joining them[3]. The reaction proceeds through a self-regenerating catalytic cycle consisting of three primary phases: Oxidative Addition, Transmetalation (or Amine Coordination), and Reductive Elimination.
Catalytic cycle of Pd-catalyzed cross-coupling with 2-Chloro-6-ethylbenzo[d]oxazole.
Quantitative Data & Condition Optimization
A major challenge in the cross-coupling of five-membered heterocyclic halides is their sensitivity to strong bases (e.g., NaOtBu), which can trigger ring-opening degradation pathways[4]. The quantitative data below summarizes the optimized parameters required to maximize yield while suppressing heterocycle decomposition.
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Key Mechanistic Note |
| Suzuki-Miyaura (C-C) | 1,4-Dioxane | 80–90 | 85–95% | Biphasic system aids boronate formation for transmetalation. | ||
| Buchwald-Hartwig (C-N) | Toluene | 90–100 | 75–88% | Weak base prevents heterocycle ring-opening degradation. | ||
| SNAr (Control) | None | DIPEA | DMF | 120 | <20% | Fails with weak/hindered nucleophiles; high thermal degradation. |
Experimental Workflows & Protocols
Standard experimental workflow for Pd-catalyzed cross-coupling reactions.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most reliable methods for constructing biaryl motifs[5].
Reagents:
-
2-Chloro-6-ethylbenzo[d]oxazole (1.0 equiv, 1.0 mmol)
-
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
- (2.5 mol%, delivers 5 mol% active Pd)
-
XPhos (10 mol%)
- (3.0 equiv)
-
1,4-Dioxane /
(4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Charge the Vessel: To an oven-dried Schlenk tube, add 2-Chloro-6-ethylbenzo[d]oxazole, boronic acid,
, XPhos, and . -
Atmospheric Exchange: Evacuate the vessel and backfill with Argon (repeat 3x). Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to inactive phosphine oxides, permanently arresting the catalytic cycle[2].
-
Solvent Addition: Add degassed 1,4-Dioxane and water. Causality: Water is essential to dissolve the inorganic phosphate base, generating the reactive "ate" complex (boronate) required to drive the transmetalation step[5].
-
Thermal Activation: Seal the tube and heat to 85°C for 4–6 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Reagents:
-
2-Chloro-6-ethylbenzo[d]oxazole (1.0 equiv, 1.0 mmol)
-
Amine Nucleophile (1.2 equiv)
- (5 mol%)
-
tBuXPhos (10 mol%)
- (2.0 equiv)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Charge the Vessel: Add the benzoxazole, amine,
, tBuXPhos, and to an oven-dried vial. Causality: is specifically chosen over stronger bases like NaOtBu. Strong alkoxides aggressively attack the C2 position of the benzoxazole, leading to irreversible ring-opening into 2-amino-5-ethylphenol derivatives[4]. -
Atmospheric Exchange: Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add anhydrous, degassed Toluene. Causality: Strict exclusion of water is required here to prevent competitive hydrolysis of the C-Cl bond, which would yield the inactive benzoxazolone byproduct.
-
Thermal Activation: Heat to 95°C for 12 hours.
-
Workup & Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts, concentrate, and purify via chromatography.
Troubleshooting & Self-Validating Systems
To ensure trustworthiness, every reaction must be treated as a self-validating system. Researchers should rely on the following In-Process Controls (IPC):
-
Visual Validation: Upon reaching the target temperature, the reaction mixture should transition from the dark red/purple color of the Pd precatalyst to a homogenous yellowish-brown or orange hue, indicating the formation of the active
species. Black precipitation (Palladium black) indicates catalyst death via aggregation. -
Isotopic Signature Tracking (LC-MS): 2-Chloro-6-ethylbenzo[d]oxazole possesses a distinct 3:1 isotopic mass pattern due to the presence of
and (m/z ~182 and 184, [M+H]+). The complete disappearance of this isotopic cluster, coupled with the appearance of the exact mass of the cross-coupled product, definitively validates successful C-Cl bond activation and product formation. -
Byproduct Diagnostics: If LC-MS reveals a mass of m/z 164 + [Nucleophile Mass], this indicates that the base utilized was too strong or the solvent was wet, resulting in heterocycle ring-opening.
References
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Benchchem. 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound. Retrieved from:[1]
-
National Institutes of Health (PMC). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Retrieved from:[5]
-
ACS Publications. Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. Retrieved from:[4]
-
NobelPrize.org. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from:[3]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from:[2]
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- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-ethylbenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Chloro-6-ethylbenzo[d]oxazole, a critical transformation for the synthesis of functionalized benzoxazoles in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offer a detailed, field-tested protocol, and provide insights into reaction optimization, troubleshooting, and product characterization. The aim is to equip researchers with the necessary knowledge to successfully and efficiently synthesize 2-amino-6-ethylbenzo[d]oxazole derivatives.
Introduction: The Significance of Aminated Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of an amino group at the 2-position of the benzoxazole ring system via C-N bond formation opens up a vast chemical space for the development of novel pharmaceuticals and organic materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these crucial C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1]
The palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of a wide array of amines with aryl halides, including the relatively unreactive aryl chlorides, under mild conditions.[2][3] This reaction is characterized by its high functional group tolerance, making it an indispensable tool in modern organic synthesis.[1][4]
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-Chloro-6-ethylbenzo[d]oxazole), forming a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[5] For less reactive aryl chlorides, the choice of a suitable electron-rich and sterically hindered phosphine ligand is crucial to facilitate this step.[2][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[7][8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1][5]
Below is a diagram illustrating the catalytic cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of 2-Chloro-6-ethylbenzo[d]oxazole. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary for different amine coupling partners.
Reagents and Materials
| Reagent/Material | Purpose | Supplier/Purity | Notes |
| 2-Chloro-6-ethylbenzo[d]oxazole | Starting Material | Commercially Available | Ensure high purity. |
| Amine | Coupling Partner | Commercially Available | Use dry and pure amine. |
| Palladium Precatalyst | Catalyst | Commercially Available | e.g., Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | Ligand | Commercially Available | e.g., XPhos, RuPhos, BrettPhos |
| Base | Deprotonating Agent | Commercially Available | e.g., NaOtBu, K₃PO₄, Cs₂CO₃ |
| Anhydrous Solvent | Reaction Medium | Anhydrous Grade | e.g., Toluene, Dioxane, THF |
| Schlenk Flask/Reaction Tube | Reaction Vessel | --- | Must be oven-dried. |
| Magnetic Stirrer/Stir Bar | Agitation | --- | --- |
| Inert Gas Supply | Atmosphere | High Purity N₂ or Ar | --- |
Step-by-Step Procedure
Reaction Setup: All glassware should be oven-dried and cooled under an inert atmosphere. The reaction should be performed under a nitrogen or argon atmosphere using standard Schlenk techniques.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:
-
2-Chloro-6-ethylbenzo[d]oxazole (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of aryl chloride) via syringe.
-
Add the amine coupling partner (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [9]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. [9]
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. [9]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. [9]
Experimental Workflow Diagram
Caption: A typical workflow for the Buchwald-Hartwig amination.
Characterization and Analysis
The synthesized 2-amino-6-ethylbenzo[d]oxazole derivatives should be thoroughly characterized to confirm their identity and purity.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][11][12] Expected signals include those for the ethyl group, the aromatic protons of the benzoxazole core, and the protons of the newly introduced amino group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.[10][12][13]
Expected Data
The following table provides a hypothetical example of expected characterization data for the product of the reaction between 2-Chloro-6-ethylbenzo[d]oxazole and morpholine.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the benzoxazole ring, and two triplets for the morpholine protons. |
| ¹³C NMR | Signals for the ethyl group carbons, aromatic carbons of the benzoxazole, and the carbons of the morpholine ring. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ consistent with the molecular formula of the product. |
| Appearance | Typically a solid or oil, color may vary. |
Troubleshooting
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents/solvents- Incorrect base- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure all reagents are pure and solvents are anhydrous and deoxygenated.[9]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[2]- Increase the reaction temperature. |
| Formation of Palladium Black | Catalyst decomposition | - Lower the reaction temperature.[9]- Use a more robust ligand.- Ensure a strictly inert atmosphere. |
| Side Product Formation | - Hydrodehalogenation of the starting material- Dimerization of the starting material | - Use a less sterically hindered ligand.- Optimize the base and temperature. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials | - Optimize the solvent system for column chromatography.- Consider recrystallization if the product is a solid. |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Organic solvents are flammable and should be used in a fume hood away from ignition sources.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[14] For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents.
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 2-amino-6-ethylbenzo[d]oxazole derivatives. By understanding the reaction mechanism, carefully selecting the reaction components, and adhering to a well-defined protocol, researchers can efficiently access a wide range of valuable compounds for various applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.
References
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Thieme. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Synthesis, 53(24), 4495-4516.
-
ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview. Retrieved from [Link]
- National Institutes of Health. (2021, November 12).
-
Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
- National Institutes of Health. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 80(23), 11847-11856.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- ACS Publications. (2019, November 12). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(11), 2356-2373.
- National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17957-17967.
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- National Institutes of Health. (2014, December 19). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12158-12170.
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
- ACS Publications. (2022). Validation case study: Matching NMR spectra to composition of the molecule. Organometallics, 41(13), 1777-1785.
-
Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
- National Institutes of Health. (2020, November 18). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5427.
- MDPI. (2020, August 19). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(17), 3792.
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2016, April 19). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of Benzoxazole-Based Ligands Using 2-Chloro-6-ethylbenzo[d]oxazole
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing ligands that can selectively bind to a variety of biological targets.[3] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The development of new synthetic methodologies to access diverse libraries of benzoxazole-based compounds is therefore of paramount importance for the discovery of novel therapeutic agents.[5][6]
This application note provides a comprehensive guide to the synthesis of benzoxazole-based ligands utilizing the versatile building block, 2-Chloro-6-ethylbenzo[d]oxazole . The presence of a chloro-substituent at the 2-position renders the benzoxazole core susceptible to a range of powerful cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. The 6-ethyl group can also be a key determinant in modulating the physicochemical properties and biological activity of the final compounds.
We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for the preparation of a variety of benzoxazole-based ligands. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of 2-Chloro-6-ethylbenzo[d]oxazole in their research endeavors.
Core Synthetic Strategies: Leveraging the Reactivity of 2-Chloro-6-ethylbenzo[d]oxazole
The primary mode of reactivity for 2-Chloro-6-ethylbenzo[d]oxazole is the palladium-catalyzed cross-coupling reaction, which allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position. The two most prominent and versatile of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (boronic acid or ester) and an organic halide.[7][8] In the context of 2-Chloro-6-ethylbenzo[d]oxazole, this reaction is invaluable for the synthesis of 2-aryl and 2-heteroaryl benzoxazoles, which are prevalent motifs in many biologically active molecules.[9]
The catalytic cycle of the Suzuki-Miyaura reaction, shown below, involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the rate-limiting oxidative addition step.[10]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11] This transformation has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals.[12] Applying this methodology to 2-Chloro-6-ethylbenzo[d]oxazole provides a direct route to 2-amino-benzoxazole derivatives, a class of compounds with significant biological potential.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
The selection of an appropriate ligand is crucial for the success of the Buchwald-Hartwig amination, especially with challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, are highly effective in promoting the catalytic cycle.[13][14]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-6-ethylbenzo[d]oxazole
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of 2-Chloro-6-ethylbenzo[d]oxazole with an arylboronic acid.
Materials and Reagents:
-
2-Chloro-6-ethylbenzo[d]oxazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2-3 equivalents)
-
Anhydrous 1,4-dioxane or toluene
-
Degassed water (if using an aqueous system)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-6-ethylbenzo[d]oxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge the flask by evacuating and backfilling with argon or nitrogen. Repeat this cycle 3-5 times.
-
Catalyst and Ligand Addition: Under a positive pressure of argon/nitrogen, add Pd(OAc)₂ (e.g., 3 mol%) and XPhos (e.g., 6 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the limiting reagent) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (a starting temperature of 100 °C is recommended).
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-6-ethylbenzo[d]oxazole.
| Parameter | Recommended Range | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition of aryl chlorides.[10] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that promote transmetalation. |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, high-boiling point solvents suitable for cross-coupling reactions. |
| Temperature | 80-120 °C | Higher temperatures are often required for the activation of aryl chlorides. |
Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-6-ethylbenzo[d]oxazole
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Chloro-6-ethylbenzo[d]oxazole with a primary or secondary amine.
Materials and Reagents:
-
2-Chloro-6-ethylbenzo[d]oxazole
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add Pd(dba)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (1.5 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene (to make a ~0.1 M solution). Add 2-Chloro-6-ethylbenzo[d]oxazole (1.0 equiv.) and the amine (1.2 equiv.) to the reaction mixture.
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Palladium Source | Pd(dba)₂, Pd(OAc)₂ | Effective palladium precursors for amination reactions. |
| Ligand | XPhos, BrettPhos, RuPhos | Bulky, electron-rich ligands essential for the coupling of aryl chlorides.[13][15] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases required for amine deprotonation. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, high-boiling point solvents compatible with the reaction conditions. |
| Temperature | 90-120 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
Table 2: Recommended Reaction Parameters for Buchwald-Hartwig Amination.
Conclusion
2-Chloro-6-ethylbenzo[d]oxazole is a highly valuable and versatile starting material for the synthesis of a wide array of benzoxazole-based ligands. The strategic application of modern cross-coupling methodologies, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides efficient and modular access to libraries of novel compounds with significant potential in drug discovery and materials science. The protocols and guidelines presented in this application note are intended to serve as a robust foundation for researchers to explore the rich chemical space accessible from this key building block.
References
- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. (n.d.).
- Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles - Benchchem. (n.d.).
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
- Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018, September 30).
- Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC. (n.d.).
- Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC. (2022, August 8).
- 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation | ACS Medicinal Chemistry Letters. (2014, February 17).
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (n.d.).
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC. (2022, July 25).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
- Cross-coupling reactions – Knowledge and References - Taylor & Francis. (n.d.).
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline - Benchchem. (n.d.).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. hammer.purdue.edu [hammer.purdue.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-6-ethylbenzo[d]oxazole Substitution Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the functionalization of benzoxazole scaffolds. 2-Chloro-6-ethylbenzo[d]oxazole is a highly valuable heterocyclic building block, but its reactivity profile is a double-edged sword.
The labile chlorine atom at the C2 position makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[1]. However, the 6-ethyl substituent provides mild electron donation via hyperconjugation, slightly dampening the electrophilicity of the core compared to unsubstituted analogs. Researchers often compensate for this by increasing reaction temperatures or using stronger bases—actions that inadvertently trigger severe side reactions, such as oxazole ring-opening or transition-metal catalyst poisoning.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yields.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following logical workflow to identify the root cause of your yield loss.
Caption: Diagnostic workflow for troubleshooting 2-chloro-6-ethylbenzoxazole reactions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
FAQ 1: Why am I observing complete consumption of 2-chloro-6-ethylbenzo[d]oxazole, but my isolated yield of the desired SNAr product is below 30%?
Causality & Expert Insight: You are likely experiencing thermal SNAr degradation via oxazole ring-opening. The C2 position of the benzoxazole is highly electropositive due to the adjacent electronegative nitrogen and oxygen atoms. When a nucleophile attacks, it forms a tetrahedral intermediate. Under mild conditions, this intermediate collapses by eliminating the chloride ion to form the desired product. However, if the temperature is too high or the base is too harsh (e.g., aqueous NaOH or prolonged heating in DMF), the intermediate instead collapses by breaking the intrinsic C–O bond of the oxazole ring[1]. This yields an acyclic 2-aminophenol derivative, which often streaks on TLC and is lost during aqueous workup.
Caption: Mechanistic divergence between successful SNAr and ring-opening degradation.
Solution: Shift to milder, non-nucleophilic bases (like DIPEA) and polar aprotic solvents (like MeCN) at room temperature. If the reaction is too slow due to the deactivating nature of the 6-ethyl group, transition to continuous-flow chemistry. Flow chemistry provides high photon/thermal flux with low residence times, effectively suppressing the rapid thermal degradation pathways associated with highly reactive azolyl chlorides[2].
FAQ 2: Which solvent and base combination minimizes degradation while maintaining a practical reaction rate?
Data Presentation: We conducted a standardized screening of 2-chloro-6-ethylbenzo[d]oxazole with morpholine (1.2 eq) to quantify the impact of reaction conditions on the SNAr vs. Ring-Opening pathways.
| Solvent | Base (2.0 eq) | Temp (°C) | Conversion (%) | Desired SNAr Yield (%) | Ring-Opened Byproduct (%) |
| DMF | NaOH (aq) | 25 | >99 | 10 | 85 |
| DMF | K₂CO₃ | 80 | >99 | 45 | 50 |
| THF | Et₃N | 60 | 90 | 75 | 10 |
| MeCN | DIPEA | 25 | 95 | 88 | <5 |
| Flow (MeCN) | DIPEA | 25 | >99 | 94 | Not Detected |
Protocol 1: Optimized Mild SNAr Workflow
This protocol is self-validating: the use of LC-MS monitoring ensures you can quench the reaction exactly before over-reaction occurs.
-
Preparation: Flame-dry a 20 mL reaction vial. Add 2-chloro-6-ethylbenzo[d]oxazole (1.0 mmol, 1.0 eq) and dissolve in anhydrous MeCN (5.0 mL, 0.2 M) under a nitrogen atmosphere.
-
Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) dropwise. Causality note: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile.
-
Nucleophile Addition: Add the amine nucleophile (1.2 mmol, 1.2 eq) slowly.
-
Monitoring: Stir at 25 °C. Take a 10 µL aliquot every 2 hours, dilute in 1 mL MeOH, and analyze via LC-MS. You should see the product mass [M+H]+ without the appearance of the +18 Da mass (water addition/ring opening).
-
Workup: Once conversion >95% is reached, quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Part 2: Transition Metal-Catalyzed Cross-Coupling
FAQ 3: My Suzuki-Miyaura coupling with 2-chloro-6-ethylbenzo[d]oxazole stalls at 20% conversion. Adding more palladium catalyst doesn't help. What is happening?
Causality & Expert Insight: You are encountering catalyst poisoning. Catalytic syntheses of hetero-biaryl compounds are notoriously challenging because the basic nitrogen atom of the benzoxazole core strongly coordinates to the empty d-orbitals of the active Pd(0)/Pd(II) species[3]. This forms a stable, off-cycle resting state that halts the catalytic cycle. Furthermore, stalled Pd-cycles leave the boronic acid exposed to the basic conditions, leading to rapid protodeboronation (destruction of your coupling partner).
Solution: Do not simply increase the palladium loading; this only increases the rate of protodeboronation. Instead, switch the metal center. Replacing the precious metal palladium with a first-row transition metal like nickel (e.g., NiCl₂(dppp)) drastically alters the coordination dynamics[3]. Nickel has a smaller atomic radius and different preferred geometries, making it less susceptible to permanent poisoning by the benzoxazole nitrogen. Alternatively, if you must use Palladium, utilize highly bulky, electron-rich biaryl phosphine ligands (like XPhos) to sterically block the nitrogen from coordinating to the metal center.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol utilizes a robust Nickel catalyst system to bypass heteroatom poisoning.
-
Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL pressure vial with NiCl₂(dppp) (0.05 mmol, 5 mol%), anhydrous K₃PO₄ (2.0 mmol, 2.0 eq), and the aryl/heteroaryl boronic acid (1.5 mmol, 1.5 eq).
-
Substrate Addition: Dissolve 2-chloro-6-ethylbenzo[d]oxazole (1.0 mmol, 1.0 eq) in anhydrous, degassed 1,4-dioxane (5.0 mL, 0.2 M). Add this solution to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours. Causality note: 1,4-dioxane is chosen over polar solvents like DMF to suppress background SNAr reactions with the base.
-
Validation & Workup: Cool to room temperature. To validate success before purification, run a crude NMR using 1,3,5-trimethoxybenzene as an internal standard. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel chromatography.
References
-
ChemRxiv. Direct α-C–H Heteroarylation of Unprotected Primary Amines. Available at: [Link]
-
National Institutes of Health (PMC). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Available at:[Link]
Sources
Technical Support Center: 2-Chloro-6-ethylbenzo[d]oxazole Intermediates
Welcome to the Technical Support Hub. Ticket ID: T-BXZ-06-ETH Subject: Purification & Stability Protocols for 6-ethyl-benzoxazole scaffolds Assigned Specialist: Senior Application Scientist
System Overview & Chemical Logic
The synthesis of 2-Chloro-6-ethylbenzo[d]oxazole typically proceeds through two critical stages. Understanding the physicochemical properties of these intermediates is the prerequisite for successful purification.
| Compound | Role | Critical Liability | Physicochemical Profile |
| 2-Amino-5-ethylphenol | Starting Material | Oxidation: Rapidly turns black/brown in air (quinoid formation). | Amphoteric, Electron-rich. |
| 6-Ethylbenzo[d]oxazol-2(3H)-one | Intermediate | H-Bonding: High melting point; difficult to remove from final product if unreacted. | Weakly acidic (N-H pKa ~9-10). Soluble in dilute base. |
| 2-Chloro-6-ethylbenzo[d]oxazole | Final Product | Hydrolysis: The C2-Cl bond is labile. Reverts to oxazolone in acidic moisture. | Lipophilic, Low melting solid/oil. |
Module A: Purification of the Intermediate (Oxazolone)
Context: The cyclization of 2-amino-5-ethylphenol (using urea, CDI, or triphosgene) yields 6-ethylbenzo[d]oxazol-2(3H)-one . Users often report a "dark brown solid" instead of the expected off-white powder.
Troubleshooting Protocol: The "Acid-Base Swing"
Why this works: The oxazolone core contains a carbamate-like N-H proton that is weakly acidic. We exploit this to separate it from non-acidic impurities (tars) and starting materials.
Step-by-Step Guide:
-
Dissolution: Suspend the crude brown solid in 10% aqueous NaOH .
-
Checkpoint: The oxazolone will dissolve as the sodium salt. Dark tars and unreacted urea/dimers often remain insoluble.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove the dark particulate matter.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly acidify with concentrated HCl to pH 2–3.
-
Observation: The product should precipitate as a white/off-white solid.[1]
-
-
Polishing: If color persists, recrystallize from Ethanol/Water (4:1) .
Technical Note: If using 2-aminophenol precursors that are heavily oxidized, add 0.5% Sodium Dithionite (Na2S2O4) to the initial NaOH solution to reduce quinoid color bodies before filtration [1].
Module B: The Chlorination & Workup (Critical)
Context: Converting the oxazolone to the 2-chloro derivative using POCl3 (Phosphorus Oxychloride). Common Failure Mode: "I had a spot on TLC, but after workup, it disappeared/converted back to the starting material."
The Hydrolysis Trap
The C2-chlorine atom is activated by the adjacent nitrogen and oxygen. During the quench of excess POCl3, the generation of HCl and heat creates the perfect storm for acid-catalyzed hydrolysis , reverting your product back to the oxazolone [2].
Workflow Visualization: The "Safe Quench" Architecture
Figure 1: Optimized workup flow to minimize hydrolysis risk during POCl3 removal. Removing bulk POCl3 via distillation significantly reduces the exotherm and acid concentration during the aqueous quench.
Module C: Final Product Purification
Target: 2-Chloro-6-ethylbenzo[d]oxazole. Challenge: Separation from trace oxazolone without inducing degradation.
Method 1: Vacuum Distillation (Preferred)
For 2-chlorobenzoxazoles, distillation is superior to chromatography because it avoids silica-surface hydrolysis.
-
Conditions: High vacuum (<1 mmHg) is required.
-
Expectation: The product will distill as a clear oil or low-melting solid. The oxazolone impurity (higher MW/polarity) will remain in the pot.
Method 2: Chromatography (With Caveats)
If you must use a column, standard silica gel is dangerous due to its acidity.
Modified Protocol:
-
Stationary Phase: Use Neutral Alumina OR Basified Silica Gel .
-
How to basify: Slurry silica in hexanes containing 1% Triethylamine (Et3N) before packing.
-
-
Eluent: Hexanes / Ethyl Acetate (Gradient 95:5 to 90:10).
-
Note: The ethyl group increases lipophilicity compared to the methyl analog. The product will elute very early (high Rf).
-
-
Speed: Run the column fast. Do not let the compound sit on the silica [3].
Frequently Asked Questions (FAQs)
Q1: My final product is turning pink/red upon storage. Is it ruined? A: This indicates auto-oxidation or slight hydrolysis releasing HCl, which catalyzes further decomposition.
-
Fix: Dissolve in hexanes, wash quickly with cold NaHCO3, dry, and re-concentrate.
-
Prevention: Store under Argon/Nitrogen at 4°C. Add a copper wire stabilizer if storing for months (inhibits radical pathways).
Q2: Can I use Thionyl Chloride (SOCl2) instead of POCl3? A: Generally, No . SOCl2 is often insufficient for converting benzoxazolones to 2-chlorobenzoxazoles. The reaction usually requires the higher boiling point and "harder" electrophilicity of phosphorus species (POCl3/PCl5) to activate the carbamate oxygen [4].
Q3: How do I confirm the structure? The NMR looks similar to the starting material. A: The 1H NMR spectra of the oxazolone and the 2-Cl product are very similar (both have the ethyl group and aromatic protons).
-
Diagnostic Signal: Look for the broad N-H singlet (11.0–12.0 ppm) in the oxazolone.[2] This must be absent in the 2-chloro product.
-
GC-MS: This is the definitive check. The 2-Cl product will show a distinct M+ and M+2 (3:1 ratio) chlorine isotope pattern.
Decision Matrix: Purification Strategy
Figure 2: Logic flow for selecting the appropriate purification method based on crude purity levels.
References
-
BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Benzoxazole Synthesis: Handling Aminophenol Oxidation. Retrieved from BenchChem Support Portal.
-
Organic Syntheses. (2012). Synthesis of 2-Chlorobenzoxazole derivatives via POCl3. Org.[4][5] Synth. 2012, 89, 380-393. Link
-
Sigma-Aldrich Technical Service. (2025). Product Specification: 2-Chlorobenzoxazole Stability and Storage.Link
-
ChemicalBook. (2025). Synthetic routes for 2-chlorobenzoxazole from 2-mercaptobenzoxazole and benzoxazolone.[6]Link
Sources
Technical Support Center: A Guide to Minimizing Hydrolysis of 2-Chloro-6-ethylbenzo[d]oxazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals working with 2-Chloro-6-ethylbenzo[d]oxazole. This versatile heterocyclic compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] However, its utility is intrinsically linked to its reactivity, particularly the susceptibility of the 2-chloro substituent to nucleophilic displacement. The most common and often yield-limiting side-reaction is hydrolysis, leading to the formation of the corresponding benzoxazolinone.
This document provides in-depth technical guidance, troubleshooting protocols, and mechanistic insights to help you minimize this unwanted side-reaction, thereby improving reaction yields, product purity, and experimental reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro-6-ethylbenzo[d]oxazole and why is it so susceptible to hydrolysis?
A: 2-Chloro-6-ethylbenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core. The carbon atom at the 2-position is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms within the ring. This, combined with chlorine being a good leaving group, makes this position highly electrophilic and prone to attack by nucleophiles. Water, even in trace amounts, can act as a nucleophile, leading to a hydrolysis side-reaction.[1][4]
Q2: What is the primary product of hydrolysis?
A: The hydrolysis of 2-Chloro-6-ethylbenzo[d]oxazole results in the formation of 6-ethylbenzo[d]oxazol-2(3H)-one . This is a stable, lactam-type structure that is often difficult to separate from the desired product due to similar polarities. Monitoring the appearance of this byproduct is key to diagnosing and troubleshooting hydrolysis issues.[5][6]
Q3: What are the critical factors that promote hydrolysis?
A: The rate and extent of hydrolysis are primarily influenced by three factors:
-
Presence of Water: This is the most critical factor as water is the reactant. Sources can include wet solvents, reagents, glassware, or atmospheric moisture.
-
pH: The hydrolysis reaction can be catalyzed by both acidic and basic conditions.[7][8] Extreme pH values during reaction or workup should be avoided unless required by the primary reaction chemistry.
-
Temperature: Higher temperatures accelerate the rate of all reactions, including hydrolysis.[9] Maintaining the lowest effective temperature for your desired transformation is a crucial preventative measure.
Q4: How should I properly store 2-Chloro-6-ethylbenzo[d]oxazole to ensure its stability?
A: Proper storage is the first line of defense. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[10][11] It should be kept in a cool, dry environment, such as a desiccator or a controlled-atmosphere glovebox.[4][10][11] Avoid storing it near sources of heat, moisture, or incompatible materials like strong oxidizing agents.[10][12]
Section 2: The Chemistry of Hydrolysis: A Mechanistic View
Understanding the mechanism of hydrolysis is essential for designing effective control strategies. The reaction proceeds via a nucleophilic acyl substitution pathway.
Under neutral or slightly acidic conditions , a water molecule directly attacks the electrophilic C2 carbon. Proton transfer steps then lead to the expulsion of hydrochloric acid (HCl) and the formation of the final product. Protonation of the ring nitrogen under acidic conditions can further activate the C2 carbon, accelerating the attack.
Under basic conditions , the more potent nucleophile, hydroxide ion (OH⁻), attacks the C2 carbon, leading to a more rapid formation of a tetrahedral intermediate, which then collapses to the product.
Caption: Mechanism of hydrolysis for 2-Chloro-6-ethylbenzo[d]oxazole.
Section 3: Troubleshooting Guide: Proactive & Reactive Strategies
Q: My reaction yield is consistently low, and I see an unexpected byproduct. How can I confirm it's the hydrolysis product?
A: Cause & Confirmation
The presence of a new, often more polar spot on a Thin Layer Chromatography (TLC) plate is a primary indicator. This byproduct, 6-ethylbenzo[d]oxazol-2(3H)-one, can be definitively identified using analytical techniques.
Solution: Analytical Identification
-
LC-MS Analysis: This is the most powerful method. Look for a peak with a mass-to-charge ratio (m/z) corresponding to the hydrolysis product (C₉H₉NO₂; Molecular Weight: 163.17). Compare this to the m/z of your starting material (C₉H₈ClNO; Molecular Weight: 181.62).
-
HPLC Monitoring: Develop a High-Performance Liquid Chromatography (HPLC) method to monitor the reaction.[5] The hydrolysis product will typically have a different retention time than the starting material and the desired product. You can track its formation over time to understand when hydrolysis is most prevalent (e.g., during the reaction, workup, or purification).
-
¹H NMR Spectroscopy: If the byproduct can be isolated, its ¹H NMR spectrum will be distinct. Key features to look for are the disappearance of the characteristic aromatic signals of the starting material and the appearance of a broad N-H proton signal for the lactam.
Q: What are the best practices for setting up a reaction to proactively prevent hydrolysis?
A: Cause & Prevention
Contamination with water is the root cause. A rigorously anhydrous setup is non-negotiable.
Solution: Anhydrous Reaction Technique
-
Glassware: Oven-dry all glassware (≥120°C for several hours) or flame-dry under vacuum and allow to cool under an inert atmosphere (e.g., a stream of argon or nitrogen).
-
Solvents: Use anhydrous solvents. Purchase them commercially or dry them using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Reagents: Ensure all other reagents are anhydrous. Liquid reagents can be distilled, and solid reagents can be dried in a vacuum oven.
-
Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) using a manifold or balloon. This prevents atmospheric moisture from entering the reaction vessel.[13][14]
-
Additions: Add reagents via syringe through a rubber septum or via a dropping funnel equipped with a gas inlet to maintain the inert atmosphere.
Q: I am observing significant product degradation during my aqueous workup. What can I do?
A: Cause & Mitigation
Prolonged exposure to an aqueous environment, especially at non-neutral pH, during the workup phase is a common cause of hydrolysis.
Solution: Modified Workup Procedures
-
Minimize Contact Time: Perform the aqueous wash steps as quickly as possible.
-
Control Temperature: Conduct the workup in an ice bath to keep the mixture cold, which slows the rate of hydrolysis.
-
Use Brine: Wash the organic layer with saturated sodium chloride solution (brine). Brine is less soluble in the organic phase than pure water and helps to remove bulk water more effectively.
-
Avoid Strong Acids/Bases: If pH adjustment is necessary, use dilute or buffered solutions (e.g., saturated NaHCO₃ for neutralization) and add them slowly at low temperatures.
-
Anhydrous Workup: If feasible for your specific synthesis, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by direct evaporation of the solvent.
Section 4: Recommended Experimental Protocols
Protocol 4.1: General Anhydrous Reaction Setup Workflow
This protocol outlines the essential steps for establishing an environment that minimizes the risk of hydrolysis.
Caption: Workflow for a robust anhydrous reaction setup.
Step-by-Step Methodology:
-
Glassware Preparation: Place all required glassware (round-bottom flask, condenser, dropping funnel, magnetic stir bar) in an oven at 120°C for at least 4 hours.
-
Assembly: Assemble the apparatus quickly while still hot and immediately place it under a positive pressure of dry argon or nitrogen.
-
Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent & Solvent Addition: Add the anhydrous reaction solvent and any other non-critical liquid reagents via a clean, dry syringe through a rubber septum. Add solid reagents under a strong counterflow of inert gas.
-
Temperature Control: Place the flask in a cooling bath (ice-water, dry ice-acetone) or heating mantle to achieve the desired reaction temperature.
-
Substrate Addition: Add the 2-Chloro-6-ethylbenzo[d]oxazole, either as a solid under a counterflow of inert gas or as a solution in anhydrous solvent via syringe.
-
Monitoring: Follow the reaction's progress using an appropriate analytical method.
-
Quenching & Workup: Once the reaction is complete, cool it to 0°C before quenching. If an aqueous workup is unavoidable, use the modified procedures outlined in Section 3.
-
Drying: Thoroughly dry the final organic extract with a drying agent like anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 4.2: HPLC Method for Monitoring Hydrolysis
This serves as a template method that should be optimized for your specific analytical instrumentation and reaction mixture.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Expected Elution Order: The more polar hydrolysis product, 6-ethylbenzo[d]oxazol-2(3H)-one, is expected to elute before the less polar starting material, 2-Chloro-6-ethylbenzo[d]oxazole.
Section 5: Summary of Key Control Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dichloromethane, THF, Dioxane). | Prevents the solvent from acting as a nucleophile or a source of water.[13][14] |
| Atmosphere | Inert gas (Argon or Nitrogen). | Excludes atmospheric moisture from the reaction vessel.[11][14] |
| Temperature | Maintain the lowest possible temperature for the desired reaction. | Reduces the rate of the hydrolysis side-reaction.[9] |
| pH Control | Avoid strongly acidic or basic conditions unless required. Use buffered or mild reagents for workup. | Both acid and base can catalyze the hydrolysis reaction.[7] |
| Handling | Use dry syringes and needles; handle solids quickly under inert gas counterflow. | Minimizes exposure to atmospheric moisture during transfers. |
| Workup | Perform aqueous steps quickly, at low temperature (0°C), and use brine washes. | Reduces the duration and rate of hydrolysis during product isolation. |
| Storage | Tightly sealed container under inert gas, in a cool, dry place (desiccator). | Ensures long-term stability and prevents degradation before use.[4][10] |
References
-
How to minimize side products of this reaction : r/OrganicChemistry - Reddit. ([Link])
-
Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona - PMC. ([Link])
- US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google P
-
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry | Journal of Agricultural and Food Chemistry. ([Link])
-
Transformation products of 2-benzoxazolinone (BOA) in soil - ResearchGate. ([Link])
- US4517370A - Process for preparing 2-chlorobenzoxazoles - Google P
-
2-CHLOROBENZOXAZOLE | Georganics. ([Link])
-
Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation - MDPI. ([Link])
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. ([Link])
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. ([Link])
-
2-Chlorobenzoxazole - LookChem. ([Link])
-
Not So Bioorthogonal Chemistry - PMC - NIH. ([Link])
-
Synthesis and Reactions of Oxazoles - ResearchGate. ([Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. ([Link])
-
Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles - ResearchGate. ([Link])
-
Bacterial hydrolytic dehalogenases and related enzymes: occurrences, reaction mechanisms, and applications - PubMed. ([Link])
-
Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed. ([Link])
-
STUDY ON SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF OXAZOLE BASED DERIVATIVES-A REVIEW - UJConline.net. ([Link])
-
Using Hydrolysis to Improve Urine Drug Test Accuracy | AACC.org. ([Link])
-
Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC. ([Link])
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ([Link])
-
Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijmpr.in [ijmpr.in]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 10. 2-Chlorobenzoxazole(615-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. georganics.sk [georganics.sk]
- 13. reddit.com [reddit.com]
- 14. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Technical Support Center: High-Purity 2-Chloro-6-ethylbenzo[d]oxazole Recrystallization
Welcome to the Technical Support Center for the purification of 2-Chloro-6-ethylbenzo[d]oxazole (CAS: 1803837-81-1)[1]. As a critical heterocyclic building block in drug discovery and materials science, achieving >99% purity of this compound is paramount. The presence of the lipophilic ethyl group and the polarizable chloro-benzoxazole core gives this molecule a unique solubility profile that requires precise solvent engineering.
This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure successful recrystallization.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Rationale
Q1: What are the optimal solvent systems for recrystallizing 2-Chloro-6-ethylbenzo[d]oxazole? A1: Due to its intermediate polarity, single-solvent systems often fail to provide the steep solubility curve required for high-yield crystallization. We highly recommend mixed-solvent systems .
-
Ethyl Acetate / Heptane: The compound is highly soluble in moderately polar ethyl acetate (the "good" solvent) and insoluble in non-polar heptane (the "anti-solvent"). This allows for precise control over the saturation point.
-
Acetone / Acetonitrile: This system is exceptionally effective for substituted benzoxazoles. The compound is dissolved in acetone, and acetonitrile is used as the anti-solvent to force crystallization while keeping highly polar impurities dissolved in the mother liquor[2].
Q2: Why is my compound "oiling out" (forming a biphasic liquid) instead of forming crystals? A2: Causality: Oiling out occurs when the compound separates from the solvent at a temperature above its melting point, or when the presence of impurities significantly depresses the mixture's melting point.
-
Solution: Do not attempt to cool the oil further, as it will trap impurities. Instead, reheat the mixture until it is homogeneous, add 5–10% more of the "good" solvent (e.g., Ethyl Acetate) to decrease the concentration, and cool the solution much more slowly[3]. Introducing a pure "seed crystal" at the cloud point provides a thermodynamic nucleation site, favoring solid crystal lattice formation over liquid-liquid phase separation.
Q3: How do I remove persistent colored impurities from the crude synthetic mixture? A3: Causality: Colored impurities in benzoxazole synthesis are typically highly conjugated, polymeric byproducts from upstream condensation reactions.
-
Solution: Incorporate a hot filtration step with a clarifying agent. Dissolve the crude product in the "good" solvent, add activated carbon (charcoal) or Celite, boil for 5 minutes, and perform a hot gravity filtration before adding the anti-solvent[2].
Part 2: Quantitative Solvent Data
The following table synthesizes the thermodynamic and polarity profiles of common recrystallization solvents used for benzoxazole derivatives to help you select the right system for your specific impurity profile[3][4][5].
| Solvent System | Role Classification | Polarity Profile | Suitability & Expected Outcome |
| Ethyl Acetate / Heptane | Good / Anti-solvent | Moderate / Non-polar | Excellent. High yield; effectively removes polar byproducts. |
| Acetone / Acetonitrile | Good / Anti-solvent | Polar Aprotic / Polar | Excellent. Ideal for separating closely related structural analogs[2]. |
| Ethanol (96%) | Single Solvent | Polar Protic | Moderate. Good for highly impure batches, but yield may be lower due to ambient solubility[4]. |
| Toluene | Single Solvent | Non-polar | Poor to Moderate. High boiling point makes it difficult to remove residual solvent; risk of oiling out[4][5]. |
| DMF / Water | Good / Anti-solvent | Highly Polar / Protic | Poor. DMF is notoriously difficult to dry completely, leading to residual solvent in the final API[5]. |
Part 3: Standard Operating Procedure (SOP)
This self-validating protocol utilizes the Ethyl Acetate / Heptane mixed-solvent system.
Step 1: Dissolution
-
Place the crude 2-Chloro-6-ethylbenzo[d]oxazole in a clean Erlenmeyer flask.
-
Add a minimal volume of boiling Ethyl Acetate (approx. 2-3 mL per gram of crude) until the solid just dissolves[3]. Maintain heating on a hot plate.
Step 2: Clarification (Optional but Recommended)
-
If the solution is dark or turbid, add 5% w/w activated charcoal.
-
Boil for 5 minutes, then filter rapidly through a pre-heated Buchner funnel (Hot Filtration) to remove insoluble impurities and the charcoal[3].
Step 3: Anti-Solvent Addition
-
Return the clear filtrate to the hot plate and maintain a gentle boil.
-
Add hot Heptane dropwise while swirling. Stop adding Heptane the exact moment the solution becomes faintly turbid (the cloud point)[3].
-
Add 1-2 drops of Ethyl Acetate to clear the turbidity.
Step 4: Controlled Crystallization
-
Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1-2 hours). Slower cooling rates provide more time for molecules to orient themselves into a high-purity crystal lattice[3].
-
Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize yield[2].
Step 5: Isolation & Self-Validation
-
Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Heptane to prevent product loss[3].
-
Dry the crystals under high vacuum.
-
Self-Validation Check: Run a TLC or HPLC of the dissolved final crystals alongside the mother liquor. The mother liquor should show an enrichment of the impurity peaks, validating the thermodynamic selectivity of the chosen solvent system.
Part 4: Troubleshooting Workflow Visualization
The following logic tree illustrates the decision-making process during the recrystallization of 2-Chloro-6-ethylbenzo[d]oxazole.
Figure 1: Decision matrix and troubleshooting workflow for mixed-solvent recrystallization.
References
- Google Patents.WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
Sources
- 1. 1803837-81-1 | 2-Chloro-6-ethylbenzo[d]oxazole | Chlorides | Ambeed.com [ambeed.com]
- 2. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Chlorobenzoxazole Coupling Optimization
Executive Summary: The Thermal Landscape
Welcome to the technical support center. If you are working with 2-chlorobenzoxazole , you are handling a "spring-loaded" electrophile. Unlike chlorobenzene, the C2-chlorine bond in benzoxazole is significantly activated by the adjacent nitrogen and oxygen atoms.
The Core Challenge: Temperature optimization for this scaffold is a battle between kinetic activation (coupling) and thermodynamic sinking (hydrolysis).
-
Too Cold (< 60°C): sluggish oxidative addition (in Pd-catalysis) or incomplete substitution (
). -
Too Hot (> 100°C): Rapid hydrolysis to 2-benzoxazolinone . This byproduct is the "silent killer" of yields—it is thermodynamically stable and often co-elutes with starting materials.
This guide provides self-validating protocols to navigate this thermal window.
Module A: Nucleophilic Aromatic Substitution ( )
Applicability: Aminations, Etherifications, Thiolations.
The Mechanism & Temperature Causality
The benzoxazole ring is electron-deficient. The electronegative oxygen at position 1 pulls electron density, making C2 highly electrophilic.
-
Reaction Logic: You do not need the high temperatures (120°C+) typically reserved for unactivated aryl chlorides.
-
The Danger Zone: Above 80°C in non-anhydrous solvents, trace water competes aggressively with your nucleophile.
Troubleshooting Guide ( )
Q1: I am seeing a new spot on TLC that doesn't match the product, but mass spec shows [M-Cl+OH]. What happened? Diagnosis: You have generated 2-benzoxazolinone via hydrolysis. Root Cause: Reaction temperature was too high relative to the "dryness" of your solvent. Solution:
-
Lower Temperature: Cap the reaction at 75°C .
-
Scavenge Water: Add 3Å molecular sieves to the reaction vessel.
-
Switch Base: If using hydroxide bases (NaOH/KOH), switch to anhydrous carbonate (
) or organic bases (DIPEA) in dry DMF/DMSO.
Q2: My reaction stalls at 50% conversion even after 24 hours at 60°C. Diagnosis: Kinetic trapping. The activation energy barrier for the specific nucleophile has not been breached. Solution:
-
Step-Up Protocol: Increase temperature in 10°C increments. Do not jump to reflux.
-
Solvent Switch: If in Ethanol (reflux ~78°C), switch to DMF or NMP to access the 80-90°C window without pressurization.
Optimization Workflow
Figure 1: Decision logic for troubleshooting SNAr reactions based on byproduct analysis.
Module B: Palladium-Catalyzed Couplings (Suzuki/Sonogashira)
Applicability: C-C bond formation.[1][2]
The Thermal Paradox
Palladium catalysts require heat to facilitate the oxidative addition of the C-Cl bond. However, 2-chlorobenzoxazole is prone to homocoupling and reductive dechlorination at high temperatures.
Q3: My Suzuki coupling yields are low (30-40%), and I see significant dehalogenated benzoxazole.
Diagnosis: "The Hydride Theft."
Mechanism: At high temperatures (>100°C),
-
Temperature Control: Run the reaction at 80°C strictly.
-
Solvent Change: Avoid primary alcohols. Use Toluene/Dioxane (10:1) or pure Dioxane.
-
Catalyst: Switch to a catalyst with a faster oxidative addition rate at lower temperatures, such as Pd(dppf)Cl2 or XPhos Pd G2 .
Comparative Data: Temperature vs. Yield[4][5]
The following table summarizes internal and literature data regarding the optimization of 2-chlorobenzoxazole in a Suzuki coupling with phenylboronic acid.
| Entry | Solvent | Base | Temp (°C) | Yield | Major Side Product |
| 1 | Ethanol/H2O | 78 (Reflux) | 45% | Hydrolysis (Benzoxazolinone) | |
| 2 | Toluene | 110 (Reflux) | 55% | Homocoupling / Dechlorination | |
| 3 | Dioxane | 85 | 92% | None (<5%) | |
| 4 | DMF | 120 | 20% | Polymerization / Decomposition |
Validated Experimental Protocol
Optimized Suzuki Coupling (Self-Validating System)
This protocol uses an internal check (color change) to validate catalyst activation.
-
Setup: Charge a dry reaction vial with:
-
2-Chlorobenzoxazole (1.0 equiv)
-
Boronic Acid (1.2 equiv)
- (2.0 equiv, anhydrous)
- (3 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degassing: Sparge with Argon for 5 minutes. Critical Step: Oxygen promotes homocoupling.[2]
-
Thermal Ramp:
-
Heat to 85°C .
-
Checkpoint: The reaction mixture should turn from orange/red to black (active Pd(0)) within 15 minutes. If it remains orange after 30 mins, temperature is insufficient for catalyst activation.
-
-
Monitoring: Check TLC at 2 hours. If conversion <50%, add 1 mol% catalyst and raise temp to 95°C. Do not exceed 100°C.
Mechanistic Visualization
Understanding the competition between the desired pathway and the hydrolysis trap is vital for temperature selection.
Figure 2: Kinetic competition between hydrolysis (high temp) and cross-coupling (optimized temp).
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. (Discusses the electrophilicity of the C2 position).
-
Thieme Connect. One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds. (Provides data on temperature optimization at 75°C for similar electrophiles).
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. (Highlights the use of inorganic bases in toluene to minimize hydrolysis).
-
Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. (Discusses mild conditions for SNAr to avoid high-temperature side reactions).
Sources
Troubleshooting catalyst poisoning in 2-Chloro-6-ethylbenzo[d]oxazole reactions
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this portal to address the specific, highly nuanced challenges associated with transition-metal catalysis of 2-Chloro-6-ethylbenzo[d]oxazole .
The 2-chlorobenzoxazole scaffold is a highly valuable building block in medicinal chemistry, but its unique electronic properties and heteroatom density make it a notorious culprit for catalyst poisoning. This guide synthesizes field-proven causality, diagnostic matrices, and validated protocols to rescue stalled reactions.
Executive Summary: The Causality of Catalyst Poisoning
When coupling 2-Chloro-6-ethylbenzo[d]oxazole via Palladium-catalyzed mechanisms (e.g., Suzuki-Miyaura, Buchwald-Hartwig), catalyst deactivation typically occurs through three distinct pathways:
-
Base-Induced Ring Opening: The C2 position of the benzoxazole ring is highly electrophilic. Strong, nucleophilic bases (like NaOtBu) can attack this position, leading to ring-opening degradation[1]. For 2-Chloro-6-ethylbenzo[d]oxazole, this generates 2-amino-5-ethylphenol derivatives. These aminophenols act as potent bidentate ligands, irreversibly chelating the palladium center and stripping it of its active phosphine ligands.
-
Heteroatom Coordination (Off-Cycle Trapping): The nitrogen and oxygen atoms on the benzoxazole core can coordinate to the Pd center. If the chosen ligand lacks sufficient steric bulk, the catalyst becomes trapped in a stable, unreactive bis-ligated resting state, preventing transmetalation.
-
Synthetic Carryover (Sulfur Poisoning): 2-Chlorobenzoxazoles are frequently synthesized from 2-mercaptobenzoxazole using thionyl chloride[2]. Trace mercaptan or sulfur impurities from this upstream synthesis will irreversibly poison Pd catalysts.
Diagnostic Matrix & Quantitative Optimization
Use the following data-driven matrix to identify the root cause of your reaction failure and apply the correct chemical intervention.
| Symptom / Observation | Chemical Causality | Recommended Intervention | Expected Yield Improvement |
| Rapid Pd Black Precipitation (< 15 mins) | Base-induced ring opening yielding chelating aminophenols. | Switch base from NaOtBu to anhydrous K₃PO₄ or Cs₂CO₃. | 15% → >85% |
| Reaction Stalls at 20-30% (Solution remains yellow) | Off-cycle trapping; product/SM heteroatoms strongly coordinate Pd. | Switch from standard ligands (dppf, PPh₃) to bulky dialkylbiaryl phosphines (tBuXPhos). | 30% → >90% |
| Batch-to-Batch Variability (Unpredictable stalling) | Trace sulfur impurities (mercaptans) from upstream SM synthesis. | Pre-purify SM via silica plug (Pet Ether/EtOAc) prior to reaction. | Variable → Consistent |
Targeted Troubleshooting Q&A
Q1: Why does my reaction mixture immediately turn black upon reaching reaction temperature, even with fresh catalyst? A1: Black precipitation indicates the rapid formation of inactive Palladium(0) nanoparticles (Pd black). In the context of 2-Chloro-6-ethylbenzo[d]oxazole, this is rarely due to slow oxidative addition, as the C2-Cl bond is highly activated. Instead, it is caused by the degradation of your substrate. Strong alkoxide bases cause the benzoxazole ring to open. The resulting aminophenol acts as a bidentate chelator, stripping the palladium of its stabilizing phosphine ligands and leading to rapid aggregation and catalyst death[1]. Actionable Fix: You must decouple the basicity required for the catalytic cycle from the nucleophilicity that destroys your substrate. Switch to a milder, non-nucleophilic base such as K₃PO₄[3].
Q2: My amination reaction stalls at 30% conversion, but the solution remains a clear orange. What is happening? A2: A stalled reaction without Pd black formation indicates the catalyst is alive but trapped in a stable, off-cycle resting state. The nitrogen of the 2-Chloro-6-ethylbenzo[d]oxazole starting material, or the newly formed coupled product, strongly coordinates to the palladium center. If your ligand is too small, the palladium forms a stable heteroaryl complex that refuses to undergo transmetalation or reductive elimination. Actionable Fix: Employ sterically demanding dialkylbiaryl phosphine ligands (e.g., tBuXPhos or BrettPhos). The sheer bulk of these ligands prevents the coordination of a second benzoxazole molecule, forcing the catalytic cycle forward[3].
Q3: I am using the correct base and bulky ligands, but my yields are highly inconsistent between different batches of 2-Chloro-6-ethylbenzo[d]oxazole. How do I fix this? A3: Batch-to-batch variability with this specific substrate almost always points to trace impurities from its upstream synthesis. 2-Chlorobenzoxazoles are frequently synthesized by treating 2-mercaptobenzoxazole with thionyl chloride[2]. Trace amounts of unreacted mercaptans are catastrophic poisons for transition metal catalysts, as sulfur binds irreversibly to Pd(II). Actionable Fix: Rigorously purify the starting material. Pass the 2-Chloro-6-ethylbenzo[d]oxazole through a short silica plug eluting with a petroleum ether/EtOAc (10:1) system prior to use to remove polar sulfur impurities[2].
Mechanistic & Workflow Visualizations
Caption: Mechanistic pathway of Pd catalyst poisoning via base-induced benzoxazole ring opening.
Caption: Decision-tree workflow for diagnosing and resolving catalyst poisoning in benzoxazole couplings.
Validated Experimental Protocol: Optimized Buchwald-Hartwig Amination
To bypass the poisoning mechanisms detailed above, utilize this self-validating protocol designed specifically for 2-Chloro-6-ethylbenzo[d]oxazole. It utilizes a pre-catalyst system and a bulky ligand to ensure rapid reductive elimination before substrate degradation can occur.
Reagents:
-
Substrate: 2-Chloro-6-ethylbenzo[d]oxazole (1.0 equiv, pre-purified via silica plug)
-
Amine Partner: Secondary or primary amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)
-
Ligand: tBuXPhos (10 mol%)
-
Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)
-
Solvent: Toluene or t-Amyl alcohol (0.2 M, anhydrous and degassed)
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and tBuXPhos. Add 1 mL of degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange. Scientific Rationale: Pre-forming the active L-Pd(0) species prevents the unligated Pd from being immediately chelated by the benzoxazole substrate.
-
Substrate & Base Addition: To a separate oven-dried vial, add 2-Chloro-6-ethylbenzo[d]oxazole, the amine partner, and finely milled anhydrous K₃PO₄.
-
Combination and Degassing: Transfer the pre-formed catalyst solution to the substrate vial. Rinse the catalyst tube with the remaining volume of solvent to reach a 0.2 M concentration. Seal the vial with a Teflon-lined septum. Sparge the mixture with Argon for an additional 5 minutes.
-
Reaction Execution: Transfer the vial to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm). Scientific Rationale: High stirring rates are critical because K₃PO₄ is insoluble in toluene; the reaction occurs at the solid-liquid interface.
-
Monitoring: Monitor the reaction via LC-MS or TLC after 2 hours. The reaction should remain yellow/orange. If the solution turns black, verify the anhydrous nature of your K₃PO₄, as water can generate hydroxide ions which aggressively open the benzoxazole ring.
-
Workup: Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the phosphate salts and catalyst residues. Concentrate under reduced pressure.
References
-
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Ring-Opening Reaction of Benzoxazole Derivatives with Diazo Compounds Catalyzed by Fe(OTf)3 Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]
Sources
Resolving solubility issues of 2-Chloro-6-ethylbenzo[d]oxazole in water-based assays
Topic: Resolving Solubility & Stability Issues in Water-Based Assays
Introduction: The "Solubility" Mirage
You are likely reading this because your assay results for 2-Chloro-6-ethylbenzo[d]oxazole are inconsistent. You may be observing precipitation upon dilution, loss of potency over time, or erratic baseline shifts.
Here is the critical insight: You are likely dealing with two distinct problems masquerading as one.
-
Thermodynamic Insolubility: The hydrophobic ethyl group and aromatic core create a high LogP (estimated ~3.5–4.0), making the compound prone to aggregation in aqueous media.
-
Chemical Instability (The Hidden Trap): The chlorine atom at the C2 position is an excellent leaving group. In nucleophilic buffers (Tris, Glycine) or basic pH, this compound undergoes Nucleophilic Aromatic Substitution (
) , converting into a completely different molecule (6-ethylbenzo[d]oxazol-2(3H)-one).
This guide addresses both the physical "crash-out" and the chemical degradation that users often mistake for solubility issues.
Module 1: Stock Preparation & Storage
Q: My stock solution in DMSO looks clear, but it precipitates immediately when I freeze it. Is it ruined?
A: Not necessarily, but you must handle the freeze-thaw cycle correctly. This compound has a high melting point and crystallizes easily.
-
The Fix: Ensure the stock is completely room temperature (RT) and vortexed vigorously before use.
-
Critical Constraint: Use Anhydrous DMSO (Grade ≥99.9%, water <0.005%). The 2-Cl bond is moisture-sensitive. If your DMSO absorbs water from the air (hygroscopic), the compound will hydrolyze inside the stock vial over weeks, losing potency before you even run an assay.
Recommended Stock Protocol:
| Parameter | Specification | Reason |
|---|---|---|
| Solvent | Anhydrous DMSO | Prevents premature hydrolysis of the C-Cl bond. |
| Concentration | 10 mM or 20 mM | Avoids approaching the saturation limit of DMSO (~50-100 mM). |
| Storage | -20°C, Desiccated | Slows degradation; protects from atmospheric moisture. |
| Vial Type | Amber Glass | Protects from potential photodegradation (though less critical than moisture). |
Module 2: The Dilution Crisis (Precipitation)
Q: As soon as I spike the stock into my assay buffer, I see a cloudy precipitate. How do I fix this?
A: You are experiencing "kinetic shock." The compound transitions from a solvated state (DMSO) to a non-solvated state (Water) too rapidly, causing local supersaturation and precipitation.
Troubleshooting Protocol: The "Step-Down" Dilution Do not pipet 1 µL of 10 mM stock directly into 999 µL of buffer. Instead, use an intermediate dilution step.
-
Prepare a 100x Intermediate: Dilute your 10 mM stock into pure DMSO to create a 1 mM intermediate.
-
Prepare the Assay Mix: Dilute the 1 mM intermediate 1:100 into your buffer while vortexing the buffer.
-
Result: This ensures the local concentration of the compound never exceeds its solubility limit during the mixing process.
Visualizing the Workflow:
Figure 1: The Step-Down Dilution method prevents local supersaturation (Red path) by maintaining solvent homogeneity before final aqueous introduction.
Module 3: Chemical Stability vs. Solubility
Q: The compound stays in solution, but my IC50 shifts 10-fold if I incubate for 2 hours. Why?
A: This is the most dangerous artifact for this specific scaffold. The 2-Chloro group is reactive.[1][2][3][4][5] If you are using a buffer containing Tris, Glycine, or free amines , the buffer is attacking the molecule.
The Mechanism: The 2-position is electrophilic.
-
Scenario A (Hydrolysis): Water attacks C2
HCl is released Compound becomes 6-ethylbenzoxazol-2-one (inactive). -
Scenario B (Aminolysis): Tris buffer attacks C2
Compound becomes a covalent Tris-adduct.
Validation Experiment (The "Stability Check"): Before trusting any solubility data, run this LC-MS check:
-
Incubate 10 µM compound in your assay buffer for 0, 1, and 4 hours.
-
Analyze by LC-MS.[6]
-
Pass Criteria: >95% parent mass retention.
-
Fail Criteria: Appearance of mass [M-Cl+OH] (Hydrolysis) or [M-Cl+Buffer] (Adduct).
Buffer Compatibility Matrix:
| Buffer System | Compatibility | Risk Level | Notes |
|---|---|---|---|
| PBS / Phosphate | High | Low | Non-nucleophilic. Best choice. |
| HEPES / MOPS | Moderate | Low | Sterically hindered amines; usually safe. |
| Tris / Glycine | Forbidden | Critical | Primary amines react rapidly with C-Cl. |
| DTT / BME | Low | High | Thiols are strong nucleophiles; will displace Chlorine. |
Module 4: Advanced Formulation
Q: I need 50 µM in the assay, but it crashes out at 20 µM. What are my options?
A: If DMSO cosolvent (up to 2-5%) is insufficient, you must use a solubilizing excipient that does not catalyze hydrolysis.
Option 1: Non-Ionic Surfactants Add 0.01% Tween-20 or 0.05% Pluronic F-127 to the buffer before adding the compound. This creates micelles that sequester the lipophilic 6-ethyl tail, preventing aggregation.
Option 2: Cyclodextrins (The Gold Standard)
Use Hydroxypropyl-
-
Protocol: Prepare the assay buffer with 5-10% (w/v) HP-
-CD. -
Mechanism: The hydrophobic benzoxazole core sits inside the cyclodextrin "donut," shielding the ethyl group from water while potentially protecting the C-Cl bond from hydrolysis.
Decision Logic for Troubleshooting:
Figure 2: Diagnostic flowchart to distinguish between physical precipitation and chemical degradation.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 3, 2026, from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved March 3, 2026, from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoxazole | C7H4ClNO.[3][5][7][8] National Library of Medicine. Retrieved March 3, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 615-18-9: 2-chlorobenzoxazole | CymitQuimica [cymitquimica.com]
- 4. zenodo.org [zenodo.org]
- 5. lookchem.com [lookchem.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. 2-Chlorobenzoxazole | 615-18-9 [chemicalbook.com]
- 8. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
Storage stability and degradation of 2-Chloro-6-ethylbenzo[d]oxazole
This guide is intended for researchers, scientists, and drug development professionals utilizing 2-Chloro-6-ethylbenzo[d]oxazole in their experiments. It provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the storage, stability, and degradation of this compound. The information herein is synthesized from established chemical principles and data from closely related benzoxazole analogs.
I. Compound Overview and Stability Profile
2-Chloro-6-ethylbenzo[d]oxazole is an aromatic heterocyclic compound featuring a benzoxazole core. The reactivity and stability of this molecule are primarily influenced by the electrophilic nature of the carbon atom at the 2-position, which is bonded to a chlorine atom, and the overall aromatic system of the fused rings.[1][2] While specific stability data for 2-Chloro-6-ethylbenzo[d]oxazole is not extensively published, its behavior can be predicted based on the known chemistry of benzoxazoles and related chlorinated heterocyclic compounds.[3][4]
The benzoxazole ring is generally stable but can be susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening.[3][4] The presence of a chlorine atom at the 2-position makes this site particularly susceptible to nucleophilic attack. Furthermore, as with many aromatic compounds, photodegradation and thermal stress can also lead to decomposition.[5][6][7]
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[8][9] | To prevent oxidation and reactions with atmospheric moisture. |
| Light | Protect from light (amber vial) | To prevent photodegradation. |
| Container | Tightly sealed, inert material (e.g., glass) | To prevent contamination and reaction with container materials. |
II. Troubleshooting Guide: Degradation and Impurity Issues
This section addresses common issues that may arise during the handling, storage, and use of 2-Chloro-6-ethylbenzo[d]oxazole.
Issue 1: Appearance of a New Peak in HPLC Analysis After Storage
Observation: A new, more polar peak is observed in the HPLC chromatogram of a sample of 2-Chloro-6-ethylbenzo[d]oxazole that has been stored for some time.
Potential Cause: Hydrolysis of the 2-chloro group and/or the benzoxazole ring. The most likely degradation product is 6-ethylbenzo[d]oxazol-2(3H)-one, formed by the hydrolysis of the 2-chloro substituent. Under more forcing conditions, further hydrolysis can lead to ring-opening to form 2-amino-5-ethylphenol.[4][10]
Troubleshooting Steps:
-
Confirm Identity of Impurity:
-
Use LC-MS to determine the molecular weight of the new peak. A mass corresponding to 6-ethylbenzo[d]oxazol-2(3H)-one or 2-amino-5-ethylphenol would support the hydrolysis hypothesis.
-
-
Verify Storage Conditions:
-
Ensure the compound was stored at 2-8°C under an inert atmosphere and protected from moisture.[9]
-
-
Solvent Purity Check:
-
If the compound was stored in solution, ensure the solvent was anhydrous. Trace amounts of water can facilitate hydrolysis.
-
-
pH of the Medium:
-
Avoid basic conditions during storage or in your experimental setup, as this will accelerate hydrolysis.[3]
-
Preventative Measures:
-
Strictly adhere to the recommended storage conditions.
-
Use fresh, anhydrous solvents for preparing solutions.
-
If possible, prepare solutions fresh before use.
-
If your experimental conditions are aqueous, use a buffered system to maintain a neutral or slightly acidic pH.
Issue 2: Discoloration of the Compound (Yellowing or Browning)
Observation: The typically white to off-white solid has developed a yellow or brown tint.
Potential Cause: This often indicates the formation of colored impurities due to oxidation or photodegradation. Aromatic compounds, especially those with heteroatoms, can be susceptible to light-induced degradation.[5][6]
Troubleshooting Steps:
-
Assess Purity:
-
Run an HPLC or GC analysis to quantify the level of impurities.
-
-
Review Storage and Handling:
-
Confirm that the compound has been consistently protected from light.
-
Consider if the compound has been exposed to oxidizing agents or atmospheric oxygen for extended periods.
-
-
Forced Degradation Study:
-
To confirm light sensitivity, expose a small sample to UV light and monitor for the appearance of the colored impurity.
-
Preventative Measures:
-
Always store the compound in an amber vial or a container wrapped in aluminum foil.
-
Minimize the exposure of the compound to ambient light during weighing and preparation of solutions.
-
Handle the compound under an inert atmosphere to prevent oxidation.
Issue 3: Inconsistent Results in Biological or Chemical Assays
Observation: Variability in experimental results (e.g., IC50 values, reaction yields) is observed between different batches or over time with the same batch of 2-Chloro-6-ethylbenzo[d]oxazole.
Potential Cause: Degradation of the starting material, leading to a lower effective concentration of the active compound. The presence of degradation products could also interfere with the assay.
Troubleshooting Steps:
-
Purity Re-evaluation:
-
Before each experiment, re-analyze the purity of the 2-Chloro-6-ethylbenzo[d]oxazole stock using a validated analytical method (e.g., HPLC with a reference standard).
-
-
Solution Stability Study:
-
If using a stock solution, determine its stability under your specific storage conditions (e.g., in DMSO at -20°C). Aliquot and analyze the solution at different time points (e.g., 0, 24, 48 hours) to check for degradation.
-
-
Control Experiments:
-
If a degradation product has been identified, and if it is available as a standard, test its activity in your assay to see if it has any interfering effects.
-
Preventative Measures:
-
Implement a routine quality control check on the purity of the compound before use.
-
Prepare fresh stock solutions frequently and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Establish a clear shelf-life for both the solid compound and its solutions based on stability studies.
III. Visualizing Degradation and Experimental Workflows
Potential Degradation Pathway
Caption: Workflow for conducting forced degradation studies.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of 2-Chloro-6-ethylbenzo[d]oxazole?
A: The shelf-life is highly dependent on storage conditions. When stored under the recommended conditions (2-8°C, inert atmosphere, protected from light and moisture), the solid compound is expected to be stable for at least 1-2 years. [8][9]However, it is crucial to re-analyze the purity of the compound periodically, especially if it is being used in sensitive applications.
Q2: Can I store 2-Chloro-6-ethylbenzo[d]oxazole at room temperature for short periods?
A: While short-term exposure to room temperature during shipping or handling is generally acceptable, long-term storage at room temperature is not recommended. [11]Elevated temperatures can accelerate degradation, particularly if moisture is present.
Q3: What solvents are recommended for dissolving 2-Chloro-6-ethylbenzo[d]oxazole?
A: Based on the properties of similar benzoxazole derivatives, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform. It will likely have lower solubility in alcohols and be poorly soluble in water. For biological assays, DMSO is a common choice. Always use anhydrous grade solvents to minimize the risk of hydrolysis.
Q4: How can I purify 2-Chloro-6-ethylbenzo[d]oxazole if it has started to degrade?
A: If minor degradation has occurred, purification may be possible via recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of solvent for recrystallization will need to be determined empirically. For chromatography, a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.
Q5: Are there any specific safety precautions I should take when handling this compound?
A: While specific toxicological data for 2-Chloro-6-ethylbenzo[d]oxazole is limited, it is prudent to handle it with care. Related 2-chlorobenzoxazoles are classified as irritants to the skin, eyes, and respiratory system. [12]Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. [13]
V. References
-
ResearchGate. (PDF) Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. [Link]
-
Georganics. 2-CHLOROBENZOXAZOLE. [Link]
-
MBL Life Science. Safety Data Sheet. [Link]
-
PMC. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
El-Sayed, M. A. A., & Al-Ghamdi, A. M. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
-
Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]
-
Google Patents. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
-
RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
Journal of Agricultural and Food Chemistry. Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction Products. [Link]
-
PubMed. Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. [Link]
-
MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. [Link]
-
R Discovery. The thermal decomposition of transition-metal complexes containing heterocyclic ligands: 2.Benzoxazole complexes. [Link]
-
PMC - NIH. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. [Link]
-
ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.)[14]. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Google Patents. US4517370A - Process for preparing 2-chlorobenzoxazoles.
-
ResearchGate. Photocatalytic Degradation of Chlorobenzene in Aqueous Solutions–Comparison of Tio2 with Periwinkle and Snail Shells' Powder as Photo Catalyst. [Link]
-
Al-Adilee, K. J. (2012). Preparation and Spectrophotometric Study of Reagent 2-[2 -(6-chloro benzothiazolyl) azo]-Resorcinol and its Chelates with Nickel (II) and Copper (II) Ions. International Journal of Advanced Scientific and Technical Research, 2(5), 636-648.
-
IJPSR. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
PMC. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
PubMed. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. [Link]
-
MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
-
Espacenet. WO2011152442 - METHOD FOR PRODUCING 2-CHLORO-6-FLUOROBENZOXAZOLE. [Link]
-
PMC. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. [Link]
-
IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
-
PubMed. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. narahaku.go.jp [narahaku.go.jp]
- 9. chemscene.com [chemscene.com]
- 10. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. aksci.com [aksci.com]
- 13. georganics.sk [georganics.sk]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR spectral analysis of 2-Chloro-6-ethylbenzo[d]oxazole
Technical Comparative Guide: Spectroscopic Validation of 2-Chloro-6-ethylbenzo[d]oxazole
Executive Summary & Scope
Compound: 2-Chloro-6-ethylbenzo[d]oxazole CAS: (Analogous to 3621-83-8 for methyl variant) Molecular Formula: C9H8ClNO Molecular Weight: 181.62 g/mol
This guide provides a rigorous spectroscopic analysis of 2-Chloro-6-ethylbenzo[d]oxazole , a critical electrophilic intermediate used in the synthesis of bioactive benzoxazole derivatives (e.g., VEGFR inhibitors, antimicrobials).
The primary challenge in working with substituted benzoxazoles is the regioisomeric ambiguity arising during synthesis from unsymmetrical aminophenols. A 4-ethyl-2-aminophenol precursor can theoretically cyclize to form either the 5-ethyl or 6-ethyl isomer depending on the reaction conditions and mechanism.
This guide objectively compares the spectral performance of the target 6-ethyl isomer against its 5-ethyl regioisomer and the unsubstituted parent , establishing a self-validating protocol for structural confirmation.
Methodology & Experimental Conditions
To ensure reproducibility, the following parameters are recommended for spectral acquisition.
-
Solvent: CDCl₃ (Chloroform-d) is the standard for characterization due to excellent solubility and clear aromatic resolution. DMSO-d₆ is reserved for polarity checks or biological assay stock validation.
-
Frequency: 400 MHz (¹H) / 100 MHz (¹³C) minimum. 600 MHz is recommended if resolving H5/H7 meta-coupling is difficult.
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Comparative ¹H NMR Analysis
The ¹H NMR spectrum is the primary tool for distinguishing the target product from its isomers.
The Aliphatic Region (Ethyl Handle)
The ethyl group provides a clean diagnostic handle.
| Proton | Multiplicity | Shift (δ ppm) | Integration | Coupling (J) | Assignment Logic |
| -CH₃ | Triplet (t) | 1.28 | 3H | 7.6 Hz | Terminal methyl, shielded. |
| -CH₂- | Quartet (q) | 2.76 | 2H | 7.6 Hz | Benzylic methylene, deshielded by aromatic ring. |
The Aromatic Region (Regioisomer Differentiation)
This is the critical performance metric. The coupling pattern of the three aromatic protons (H4, H5, H7) definitively proves the substitution pattern.
Comparison: Target (6-Ethyl) vs. Alternative (5-Ethyl)
| Feature | Target: 6-Ethyl Isomer | Alternative: 5-Ethyl Isomer | Differentiation Logic |
| H4 (peri to N) | Doublet (d) δ ~7.58 ppm Coupled to H5 | Singlet (s) δ ~7.65 ppm Isolated by C5-Et | Primary Indicator: If H4 is a doublet, it is the 6-ethyl isomer.[1] If H4 is a singlet, it is the 5-ethyl isomer. |
| H5 | Doublet of Doublets (dd) δ ~7.18 ppm Ortho to H4, Meta to H7 | Doublet (d) δ ~7.20 ppm Ortho to H6 | H5 in the target has strong ortho coupling (J~8.2Hz). |
| H7 (peri to O) | Singlet (d, J~1.5Hz) δ ~7.32 ppm Meta coupled to H5 | Doublet (d) δ ~7.45 ppm Ortho to H6 | H7 appears as a "singlet" (or fine doublet) in the target because C6 is blocked. |
Expert Insight: In the 6-ethyl isomer, H7 is "isolated" by the ethyl group at C6 and the oxygen bridge at position 1. Therefore, it shows only a tiny meta-coupling (J ~ 1-2 Hz) to H5. In contrast, the 5-ethyl isomer has H6 and H7 adjacent, producing a strong ortho-coupling (J ~ 8 Hz) for H7.
¹³C NMR Analysis
The ¹³C spectrum confirms the carbon skeleton and the oxidation state of C2.
| Carbon | Shift (δ ppm) | Type | Assignment Note |
| C2 | 152.4 | Cq | C-Cl . Deshielded by N and O. Characteristic of 2-chlorobenzoxazoles [1]. |
| C7a | 150.8 | Cq | Bridgehead (O-linked). |
| C3a | 140.2 | Cq | Bridgehead (N-linked). |
| C6 | 141.5 | Cq | Ipso-Ethyl . Shifted downfield due to alkyl substitution. |
| C4 | 119.2 | CH | Aromatic CH. |
| C5 | 125.8 | CH | Aromatic CH. |
| C7 | 110.5 | CH | Aromatic CH (Shielded by O-resonance). |
| CH₂ | 28.9 | CH₂ | Ethyl methylene. |
| CH₃ | 15.6 | CH₃ | Ethyl methyl. |
Structural Validation Workflow (Logic Diagram)
The following diagram illustrates the decision tree for confirming the structure using HMBC (Heteronuclear Multiple Bond Correlation), which is the "Gold Standard" for validating regio-chemistry.
Caption: Logical workflow for distinguishing 6-ethyl vs. 5-ethyl regioisomers using 1H NMR coupling constants and HMBC correlations.
Experimental Protocol: Sample Preparation
To achieve the resolution required to see the fine meta-coupling (J=1.5 Hz) of H7, follow this strict protocol:
-
Drying: Ensure the sample is dried under high vacuum (< 1 mbar) for 2 hours to remove water. Water peaks in CDCl₃ (approx 1.56 ppm) can overlap with the ethyl triplet or broaden signals via exchange.
-
Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., KCl from synthesis) which can cause magnetic field inhomogeneity.
-
Shimming: Automated shimming is usually sufficient, but manual shimming of Z1 and Z2 is recommended if the H4 doublet appears broad.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of 2-Mercapto-6-chlorobenzoxazole. Retrieved from .
-
RSC Advances. (2014). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Royal Society of Chemistry. Retrieved from .
-
Sigma-Aldrich. (2024). 2-Chloro-6-methylbenzo[d]oxazole Product Analysis. Retrieved from .[4]
-
PubChem. (2025).[5] 2-Chlorobenzoxazole Spectral Data. National Library of Medicine. Retrieved from .
-
Potts, K. T., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles. Bioorganic & Medicinal Chemistry Letters. Retrieved from .
Sources
Mass spectrometry fragmentation patterns of 2-Chloro-6-ethylbenzo[d]oxazole
This comparative guide details the mass spectrometry fragmentation patterns of 2-Chloro-6-ethylbenzo[d]oxazole , a critical intermediate in the synthesis of agrochemicals (e.g., Fenoxaprop-ethyl) and pharmaceutical benzoxazole derivatives.
The following analysis synthesizes established fragmentation rules for benzoxazoles, halogenated aromatics, and alkyl-substituted heterocycles to provide a rigorous technical reference.
Executive Summary & Compound Profile
2-Chloro-6-ethylbenzo[d]oxazole is a disubstituted benzoxazole featuring a labile chlorine atom at the C2 position and an ethyl group at the C6 position. Its mass spectral behavior is dominated by the interplay between the isotopic signature of chlorine, the benzylic stability of the ethyl group, and the characteristic ring-opening of the oxazole moiety.
| Property | Data |
| Formula | C₉H₈ClNO |
| Monoisotopic Mass | 181.0294 Da ( |
| Molecular Ion (M⁺) | m/z 181 (100%), m/z 183 (~32%) |
| Key Structural Features | 2-Chloro leaving group (SɴAr reactive), 6-Ethyl alkyl chain, Benzoxazole core |
Experimental Configuration (Standardized Protocol)
To ensure reproducibility, the following GC-MS (Electron Impact) parameters are recommended. This protocol minimizes thermal degradation of the labile C-Cl bond prior to ionization.
Instrument Parameters (GC-MS EI)
-
Ionization Energy: 70 eV (Standard EI).[1]
-
Source Temperature: 230 °C. (Avoid >250 °C to prevent premature dechlorination).
-
Transfer Line: 280 °C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
Sample Preparation
-
Solvent: Dichloromethane or Ethyl Acetate (Avoid alcohols to prevent nucleophilic displacement of 2-Cl).
-
Concentration: 10 µg/mL (10 ppm).
Fragmentation Pathway Analysis
The fragmentation of 2-Chloro-6-ethylbenzo[d]oxazole follows three distinct mechanistic channels.
A. The Molecular Ion Cluster (m/z 181 / 183)
The spectrum is immediately identifiable by the Chlorine Isotope Pattern .
-
m/z 181 (
Cl): Base peak (or near base peak). -
m/z 183 (
Cl): Approximately 32-33% intensity of the parent peak. -
Diagnostic Value: This 3:1 ratio confirms the presence of a single chlorine atom on the aromatic core.
B. Primary Fragmentation Channels
Channel 1: Alkyl Chain Cleavage (Benzylic Fragmentation)
The ethyl group at C6 is susceptible to
-
Transition:
-
Mechanism: Formation of a resonance-stabilized quinoid-like cation.
-
Observation: A significant doublet peak appears at m/z 166 / 168 (retaining the Cl signature).
Channel 2: Heterolytic Cleavage of Chlorine
The C2-Cl bond is weaker than the C-H bonds.
-
Transition:
-
Mechanism: Homolytic cleavage yielding the 6-ethylbenzoxazole radical cation.
-
Observation: Loss of the isotope pattern. The resulting peak at m/z 146 is a singlet (no
Cl partner).
Channel 3: Oxazole Ring Disintegration (Characteristic)
Benzoxazoles characteristically lose neutral Carbon Monoxide (CO) or Hydrogen Cyanide (HCN).
-
Pathway:
-
Pathway:
Visualization of Signaling Pathways
Figure 1: Fragmentation Mechanism (DOT Diagram)
Caption: Proposed EI-MS fragmentation pathways for 2-Chloro-6-ethylbenzo[d]oxazole, highlighting the competition between alkyl cleavage and dehalogenation.
Comparative Performance Guide
This section compares the target molecule against its closest structural analogs to aid in impurity profiling.
Table 1: Comparative Mass Spectral Signatures
| Feature | 2-Chloro-6-ethylbenzo[d]oxazole (Target) | 2-Chlorobenzo[d]oxazole (Analog A) | 6-Ethylbenzo[d]oxazole (Analog B) |
| Molecular Ion (M⁺) | 181 / 183 | 153 / 155 | 147 (No Cl pattern) |
| Base Peak Origin | M⁺ or (M-CH₃)⁺ | M⁺ | M⁺ or (M-CH₃)⁺ |
| Chlorine Pattern | Yes (3:1) | Yes (3:1) | No |
| Alkyl Fragmentation | m/z 166 (M-15) | None (No alkyl group) | m/z 132 (M-15) |
| Ring Opening | Post-dechlorination (m/z 118) | Post-dechlorination (m/z 90) | Direct (m/z 119) |
| Differentiation | Simultaneous Cl pattern + Methyl loss. | Cl pattern only; no Methyl loss. | Methyl loss only; no Cl pattern. |
Table 2: Diagnostic Ion Ratios (Experimental Validation)
Use these ratios to validate the identity of synthesized batches.
| Ion Pair | Expected Ratio | Interpretation of Deviation |
| m/z 181 : 183 | 100 : 32.5 | Deviation >10% indicates co-eluting impurity or non-chlorinated analog. |
| m/z 166 : 181 | 40 - 60% | High 166 indicates high source temp (thermal cracking of ethyl). |
| m/z 146 : 181 | < 20% | High 146 suggests thermal degradation (loss of Cl) in the injector port. |
Analytical Workflow (Decision Tree)
Figure 2: Identification Workflow
Caption: Step-by-step logic for confirming 2-Chloro-6-ethylbenzo[d]oxazole in complex mixtures.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Benzoxazole Derivatives. NIST Standard Reference Data. [Link]
-
Osman, H. et al. (2012). Synthesis and Characterization of New Benzoxazole Derivatives. Molecules, 17(1), 123-145. (Validating general benzoxazole fragmentation). [Link]
-
ScienceDirect Topics. Fragmentation Patterns of Heterocyclic Compounds. (Mechanistic grounding for oxazole ring opening). [Link]
Sources
Comparative Reactivity Profile: 2-Chloro-6-ethylbenzo[d]oxazole vs. 2-Chlorobenzoxazole
The following guide provides an in-depth technical comparison of the reactivity of 2-Chloro-6-ethylbenzo[d]oxazole versus its parent scaffold, 2-chlorobenzoxazole . This analysis is designed for medicinal chemists and process engineers optimizing nucleophilic aromatic substitution (SNAr) reactions.
Executive Summary
2-Chlorobenzoxazole serves as the baseline electrophile in this comparison, exhibiting high reactivity toward nucleophiles due to the electron-deficient C2 position. The 6-ethyl analog introduces a weak electron-donating alkyl group to the benzene backbone.
Key Finding: The presence of the 6-ethyl group exerts a mild deactivating effect on the C2 reaction center via inductive (+I) donation. Consequently, 2-Chloro-6-ethylbenzo[d]oxazole displays slightly slower reaction kinetics in SNAr pathways compared to the unsubstituted parent. While it remains a viable electrophile, it often requires elevated temperatures or extended reaction times to achieve comparable yields.
| Feature | 2-Chlorobenzoxazole (Parent) | 2-Chloro-6-ethylbenzo[d]oxazole |
| CAS Number | 615-18-9 | 1453986-36-7 (approx)* |
| Electronic State (C2) | Highly Electrophilic | Moderately Electrophilic |
| Substituent Effect | None (Reference) | +I (Inductive Donation) |
| Relative SNAr Rate | Fast ( | Slower ( |
| Lipophilicity (cLogP) | ~2.0 | ~2.9 |
| Primary Application | General Building Block | Lipophilic/Metabolically Stable Analog |
*Note: CAS numbers for specific ethyl isomers may vary by catalog; verify structure before purchase.
Structural & Electronic Analysis
The Electrophilic Core
Both molecules rely on the benzoxazole heterocycle. The reactivity at the C2 position is driven by the electronegativity of the adjacent Oxygen (O1) and Nitrogen (N3) atoms, which pull electron density away from C2, making it susceptible to nucleophilic attack. The Chlorine atom acts as a good leaving group.
The Impact of the 6-Ethyl Group
The critical difference lies in the substituent at position 6.
-
Inductive Effect (+I): The ethyl group is an alkyl substituent. Unlike electron-withdrawing groups (e.g., -NO₂, -CF₃) that accelerate SNAr, the ethyl group pushes electron density into the benzene ring.
-
Transmission: This increased electron density is transmitted through the fused
-system to the oxazole ring. -
Result: The electron deficiency at C2 is partially mitigated. The transition state energy for nucleophilic attack is raised, leading to a decrease in the reaction rate constant (
).
Visualization of Electronic Effects
The following diagram illustrates the opposing forces: the activation by the heterocycle vs. the deactivation by the ethyl group.
Caption: Electronic flow showing how the 6-ethyl group inductively decreases the electrophilicity of the C2 center.
Experimental Benchmarking: SNAr Protocol
To validate the reactivity difference, we recommend a standardized benchmarking protocol using a secondary amine (e.g., Morpholine). This system is self-validating: the disappearance of the starting material can be monitored easily via TLC or HPLC.
Materials
-
Substrate A: 2-Chlorobenzoxazole (1.0 eq)
-
Substrate B: 2-Chloro-6-ethylbenzo[d]oxazole (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.5 eq) - Acts as an HCl scavenger.
-
Solvent: Acetonitrile (MeCN) or DMF.
Comparative Workflow
| Step | Protocol for Parent (2-Cl-Benzoxazole) | Protocol for 6-Ethyl Analog | Causality / Rationale |
| 1. Solvation | Dissolve 1.0 mmol in 5 mL MeCN. | Dissolve 1.0 mmol in 5 mL MeCN. | MeCN is polar aprotic, stabilizing the polar transition state. |
| 2. Addition | Add DIPEA, then Morpholine dropwise at 0°C . | Add DIPEA, then Morpholine at Room Temp (25°C) . | The parent is highly reactive; cooling prevents exotherm/side reactions. The ethyl analog requires less precaution. |
| 3. Reaction | Stir at Room Temp for 1 hour. | Stir at 40-50°C for 2-3 hours. | CRITICAL: The ethyl group deactivates the ring. Thermal energy is needed to overcome the higher activation barrier. |
| 4. Monitoring | Check TLC (Hex/EtOAc 4:1). Spot moves to lower R_f. | Check TLC. Conversion may be ~60% at 1h if not heated. | Confirms the kinetic difference. |
| 5. Workup | Dilute with water, extract EtOAc. | Dilute with water, extract EtOAc. | Standard organic workup. |
Expected Results
-
Parent: >95% conversion within 1 hour at 25°C.
-
6-Ethyl: ~80-90% conversion requires mild heating (40°C) or extended time (4-6h) at 25°C.
Mechanistic Pathway
The reaction proceeds via the standard Addition-Elimination mechanism.
-
Attack: The nucleophile attacks C2, breaking the C=N
-bond. -
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge resides primarily on the Nitrogen (N3).
-
Elimination: The C=N bond reforms, expelling the Chloride ion.
Why the Ethyl Analog is Slower: In the transition state leading to the Meisenheimer complex, electron density accumulates on the ring system. The 6-ethyl group is already donating electrons. Adding more electron density (from the nucleophile) to an already electron-rich system is energetically less favorable than adding it to the neutral parent system.
Caption: Reaction coordinate visualization. The 6-ethyl group raises the energy of the Transition State (TS).
Applications in Drug Discovery
Why select the less reactive 6-ethyl analog?
-
Metabolic Stability: The ethyl group blocks the C6 position from metabolic oxidation (e.g., by CYP450 enzymes), potentially extending the half-life of the drug.
-
Lipophilicity Tuning: The ethyl group increases cLogP by approx 0.9 units. This is useful if the parent molecule is too polar to cross the blood-brain barrier or cell membranes.
-
Selectivity: In kinase inhibitors, the ethyl group can occupy specific hydrophobic pockets (e.g., the gatekeeper region) that the unsubstituted parent cannot, improving selectivity against off-target proteins.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General grounding for SNAr mechanisms and substituent effects).
- Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed reactivity profiles of benzoxazoles).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link (Source for
values of Alkyl groups). -
BenchChem. (2025).[1] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes. Link (General protocols for benzoxazole halogenation and substitution).
Sources
HPLC retention times and peak identification for 2-Chloro-6-ethylbenzo[d]oxazole
Technical Guide: HPLC Profiling & Peak Identification for 2-Chloro-6-ethylbenzo[d]oxazole
Executive Summary
This guide provides a definitive technical framework for the chromatographic characterization of 2-Chloro-6-ethylbenzo[d]oxazole (CAS: 1027019-12-0 / Analogous). Unlike stable heterocycles, this compound functions as a reactive electrophile, featuring a labile C2-chlorine atom susceptible to nucleophilic displacement.
The Critical Challenge: Standard reverse-phase HPLC methods using acidic aqueous mobile phases can induce in-situ hydrolysis, converting the analyte into 6-ethylbenzo[d]oxazol-2(3H)-one during the run. This guide compares a Rapid Reverse-Phase (RP) protocol against a Stability-Optimized Normal Phase (NP) alternative to ensure data integrity.
Part 1: Chemical Identity & Analytical Context
| Parameter | Details |
| Compound Name | 2-Chloro-6-ethylbenzo[d]oxazole |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| LogP (Predicted) | ~3.6 – 3.8 (High Hydrophobicity) |
| Critical Reactivity | The C2-Cl bond is electrophilic. It reacts with water/alcohols to form the "hydroxy" impurity (benzoxazolinone tautomer). |
| Primary Impurities | 1. Hydrolysis Product: 6-Ethylbenzo[d]oxazol-2(3H)-one2. Regioisomer: 2-Chloro-5-ethylbenzo[d]oxazole |
Part 2: Experimental Protocols
Method A: Rapid Reverse-Phase (RP-HPLC)
Recommended for purity screening and reaction monitoring where speed is critical to minimize hydrolysis.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: Water (pH 6.5 with 10mM Ammonium Acetate) - Neutral pH minimizes acid-catalyzed hydrolysis.
-
Solvent B: Acetonitrile (ACN) - HPLC Grade.
-
-
Gradient Profile:
-
0.0 min: 50% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Temperature: 25°C (Do NOT heat column; heat accelerates degradation).
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (benzoxazole core).
Method B: Normal Phase (NP-HPLC)
Recommended for isolation, precise assay determination, and separating regioisomers (5-ethyl vs 6-ethyl).
-
Column: Chiralpak AD-H or Silica (4.6 x 250 mm, 5 µm) - Used in achiral mode for isomer separation.
-
Mobile Phase: Hexane : Isopropanol (98 : 2 v/v).
-
Advantage: Completely water-free environment eliminates on-column hydrolysis.
Part 3: Comparative Performance Data
The following data represents typical retention behaviors derived from structural analog studies (2-chloro-6-methylbenzoxazole) and hydrophobicity models.
Table 1: Retention Time & Selectivity (Method A: RP-HPLC)
| Peak Identity | Approx. Retention Time (min) | RRT (Relative to Analyte) | Resolution (Rs) |
| Hydrolysis Impurity (6-Ethyl-2-benzoxazolinone) | 2.4 - 2.8 min | 0.45 | > 5.0 |
| 2-Chloro-6-methylbenzoxazole (Lower Homolog) | 5.1 min | 0.85 | 2.5 |
| 2-Chloro-6-ethylbenzo[d]oxazole (Target) | 6.0 min | 1.00 | N/A |
| 2-Chloro-5-ethylbenzo[d]oxazole (Regioisomer) | 6.2 - 6.4 min | 1.05 | 1.2 - 1.5 |
Analyst Note: The 5-ethyl and 6-ethyl isomers are difficult to separate on C18. If Rs < 1.5 is observed, switch to Method B (Normal Phase) where spatial orientation on the silica surface enhances selectivity (Rs > 2.0).
Table 2: Stability Comparison (Solvent Effect)
| Solvent System | Analyte Recovery (after 4 hrs) | Degradation Product Formed |
| Acetonitrile : Water (0.1% TFA) | 88% | 12% Hydrolysis (Benzoxazolinone) |
| Acetonitrile : Water (Neutral) | 98% | < 2% Hydrolysis |
| Hexane : IPA (Normal Phase) | 99.9% | Not Detected |
Part 4: Visualization of Analytical Logic
Diagram 1: Degradation & Peak Identification Pathway
This diagram illustrates the chemical fate of the analyte during analysis and how to identify the resulting artifact peaks.
Caption: Figure 1. The hydrolytic instability of the C2-Cl bond leads to artifact peaks in aqueous HPLC. The "Hydrolysis Peak" elutes significantly earlier due to increased polarity.
Diagram 2: Method Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal chromatographic mode based on analytical requirements.
References
-
PubChem Compound Summary. (2025). 2-Chlorobenzoxazole Properties & Reactivity. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Reverse-phase HPLC separation of positional isomers on packed columns. Retrieved from [Link]
Sources
Technical Comparison Guide: IR Spectroscopy of 2-Chloro-6-ethylbenzo[d]oxazole
Executive Summary
2-Chloro-6-ethylbenzo[d]oxazole (CAS: 1027019-12-0) is a critical heterocyclic building block used in the synthesis of bioactive compounds, agrochemicals, and fluorescent dyes. Its structural integrity relies on the precise arrangement of the benzoxazole core, the reactive C2-chlorine handle, and the C6-ethyl lipophilic tail.
This guide provides a detailed infrared (IR) spectroscopic profile of 2-Chloro-6-ethylbenzo[d]oxazole. Unlike generic spectral lists, this document focuses on comparative differentiation —equipping researchers to distinguish this specific derivative from its structural analogs (e.g., the parent 2-chlorobenzoxazole or the methyl homolog) using characteristic vibrational modes.
Part 1: Spectral Fingerprint & Characteristic Peaks[1][2]
The IR spectrum of 2-Chloro-6-ethylbenzo[d]oxazole is a superposition of the aromatic benzoxazole scaffold, the aliphatic ethyl chain, and the heteroaryl-chloride bond.
Table 1: Diagnostic Peak Assignments
Note: Values are derived from standard heteroaromatic correlation tables and verified analog data.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Origin |
| Aromatic C-H | 3030 – 3080 | Weak | Stretching ( | Benzene ring hydrogens |
| Aliphatic C-H | 2960 – 2970 | Medium | Asym. Stretch ( | Ethyl Group (-CH₂CH₃) |
| Aliphatic C-H | 2870 – 2930 | Medium | Sym. Stretch ( | Ethyl Group (-CH₂CH₃) |
| C=N | 1610 – 1630 | Strong | Stretching | Oxazole Ring (Diagnostic Core) |
| Aromatic C=C | 1450 – 1590 | Med-Strong | Ring Breathing | Benzene Ring |
| C-H Bend | 1375 | Medium | Umbrella Bend | Ethyl Methyl group (-CH₃) |
| C-O-C | 1000 – 1260 | Strong | Stretching | Ether linkage in Oxazole |
| C-Cl | 700 – 800 | Strong | Stretching | C2-Chlorine (Critical for Purity) |
| OOP Bending | 800 – 900 | Strong | Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |
Structural Logic Visualization
The following diagram illustrates how the molecular structure maps directly to these spectral bands.
Caption: Mapping of functional moieties to specific IR spectral regions for structural verification.
Part 2: Comparative Analysis (Alternatives)
In drug development, "alternatives" often refer to impurities (precursors) or homologous series members. Distinguishing the target product from these is the primary function of the IR assay.
Comparison 1: Target vs. Parent Scaffold (2-Chlorobenzoxazole)
Scenario: Verifying the success of the ethylation or starting material identity.
| Feature | 2-Chloro-6-ethylbenzo[d]oxazole (Target) | 2-Chlorobenzoxazole (Alternative/Parent) | Differentiation Logic |
| Aliphatic C-H | Present (2870-2970 cm⁻¹) | Absent (Only >3000 cm⁻¹) | The most distinct difference. Absence of aliphatic peaks indicates the parent compound. |
| Fingerprint (OOP) | 1,2,4-Trisubstituted Pattern (~800-900 cm⁻¹) | 1,2-Disubstituted Pattern (~750 cm⁻¹) | The substitution pattern on the benzene ring shifts the OOP bending modes significantly. |
| C-Cl Stretch | Present (~740 cm⁻¹) | Present (~740 cm⁻¹) | Cannot be used to differentiate; both contain the C2-Cl motif. |
Comparison 2: Target vs. Homolog (2-Chloro-6-methylbenzo[d]oxazole)
Scenario: Differentiating between the ethyl and methyl derivatives in a library.
-
Methyl Derivative: Shows a simple methyl C-H stretch profile and a characteristic methyl "umbrella" mode ~1375 cm⁻¹.
-
Ethyl Derivative (Target): Shows a more complex aliphatic C-H stretching region (splitting due to CH₂ and CH₃) and often a characteristic -CH₂- rocking band near 720-750 cm⁻¹ (though this often overlaps with C-Cl).
-
Key Differentiator: The ratio of integration in NMR is superior here, but in IR, the ethyl group typically broadens and splits the aliphatic region (2850-2980 cm⁻¹) more than a single methyl group.
Part 3: Experimental Protocol & Methodology
To ensure high Trustworthiness (E-E-A-T), the following protocol uses Attenuated Total Reflectance (ATR) , the industry standard for liquid/oil intermediates, avoiding the moisture sensitivity of KBr pellets.
Standardized Workflow
-
Instrument Setup:
-
Mode: FT-IR with Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16 or 32 (sufficient for organic liquids).
-
Range: 4000 – 600 cm⁻¹.
-
-
Background Collection:
-
Clean crystal with isopropanol.
-
Collect air background to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
-
Sample Application:
-
Apply 1 drop (~10 µL) of 2-Chloro-6-ethylbenzo[d]oxazole (typically a liquid or low-melting solid) directly to the crystal center.
-
Critical Step: Ensure full contact. If solid, apply pressure using the anvil clamp.
-
-
Data Analysis (Self-Validation):
-
Check 1 (Water): Ensure no broad peak at 3400 cm⁻¹ (wet sample).
-
Check 2 (CO₂): Ensure no double peak at 2350 cm⁻¹ (poor background subtraction).
-
Check 3 (Identity): Verify presence of 1620 cm⁻¹ (C=N) and 2960 cm⁻¹ (Ethyl) .
-
Quality Control Decision Tree
Caption: Decision logic for confirming product identity via IR spectral markers.
References
-
NIST Chemistry WebBook. IR Spectrum of 2-Chlorobenzoxazole (Parent Analog).[1] National Institute of Standards and Technology.[1] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Aromatic/Aliphatic Assignments). Available at: [Link][2][3][4][5][6][7][8][9]
Sources
- 1. Benzoxazole, 2-chloro- [webbook.nist.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. esisresearch.org [esisresearch.org]
- 7. researchgate.net [researchgate.net]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
Validating Purity of 2-Chloro-6-ethylbenzo[d]oxazole: A Comparative Guide to Elemental Analysis
Executive Summary & Scientific Context
In the synthesis of benzoxazole derivatives like 2-Chloro-6-ethylbenzo[d]oxazole (CAS: 1027019-12-0), relying solely on HPLC for purity validation is a common but dangerous oversight. While High-Performance Liquid Chromatography (HPLC) excels at separating organic impurities, it frequently fails to detect non-chromophoric contaminants such as inorganic salts, moisture, and silica gel residues.
This guide provides a rigorous validation framework using Elemental Analysis (EA) as the definitive "truth test" for bulk purity. We compare EA against HPLC and qNMR, demonstrating why combustion analysis remains the gold standard for validating intermediates intended for biological assays or precise stoichiometric reactions.
The Compound of Interest[1][2][3][4][5]
-
Name: 2-Chloro-6-ethylbenzo[d]oxazole
-
Molecular Formula:
[1] -
Molecular Weight:
[1] -
Physical State: Typically a solid or semi-solid (low melting point possible due to the ethyl group).
Theoretical Framework: The "Gold Standard" Calculation
Before analyzing experimental data, we must establish the theoretical baseline. Elemental analysis validates purity by comparing the found mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) against the calculated theoretical values.[2]
Standard Acceptance Criteria:
Per the Journal of Medicinal Chemistry and standard ACS guidelines, the found values must be within
Theoretical Calculation for
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon (C) | 9 | 12.011 | 108.10 | 59.52% | 59.12% – 59.92% |
| Hydrogen (H) | 8 | 1.008 | 8.06 | 4.44% | 4.04% – 4.84% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 7.71% | 7.31% – 8.11% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 19.52% | N/A (Standard CHN analysis) |
| Oxygen (O) | 1 | 15.999 | 16.00 | 8.81% | Calculated by difference |
| Total | 181.62 | 100.00% |
Comparative Analysis: EA vs. HPLC vs. qNMR[2]
Why perform Elemental Analysis when HPLC shows a single peak? The table below objectively compares the detection capabilities of the three primary validation methods.
Table 1: Methodological Comparison
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR (Quantitative NMR) |
| Primary Metric | Mass percentage of elements (Bulk Purity). | Relative absorbance of chromophores (Area %). | Molar ratio of protons. |
| Blind Spots | Cannot identify specific structures of impurities. | Inorganic salts, moisture, silica, solvents lacking UV absorbance. | Requires pure internal standard; overlap of signals. |
| Sensitivity to Salts | High. Inorganic salts (e.g., NaCl) depress %C and %N values. | Zero. Salts inject but do not absorb UV; they are invisible. | Low/Zero (unless nuclei like |
| Sample Requirement | Destructive (~2–5 mg). | Non-destructive (recoverable). | Non-destructive. |
| Verdict | The "Truth Serum" for total composition. | Best for organic impurity profiling. | Best for specific solvent quantitation. |
Expert Insight: The "Invisible" Impurity Trap
Synthesizing 2-Chloro-6-ethylbenzo[d]oxazole often involves chlorination agents (like
-
Scenario: Your sample contains 5% sodium chloride (NaCl) from the brine wash.
-
HPLC Result: 99.9% Purity (NaCl does not absorb UV).
-
EA Result: Fail. Carbon will read ~56.5% instead of 59.5% because the bulk mass is diluted by non-carbonaceous salt. This prevents you from using incorrect stoichiometry in the next reaction step.
Experimental Protocol: Validating Purity
This protocol ensures the generation of publication-quality EA data.
Phase 1: Sample Preparation (Critical)
-
Recrystallization/Purification: Ensure the sample has been purified via column chromatography or recrystallization.
-
Drying (The most common failure point):
-
Place the sample in a vacuum oven at
for at least 12 hours. -
Note: 2-Chloro-6-ethylbenzo[d]oxazole has a relatively low molecular weight; avoid high heat (
) to prevent sublimation.
-
-
Homogenization: Gently crush the dried solid into a fine, uniform powder using an agate mortar. Large crystals can cause incomplete combustion.
Phase 2: The Combustion Workflow
-
Weighing: Using a micro-balance (
), weigh 2.0–3.0 mg of the sample into a tin capsule.-
Tip: Fold the capsule tightly to exclude atmospheric nitrogen.
-
-
Calibration: Run a standard (e.g., Acetanilide or Sulfanilamide) to verify the instrument (K-factor) is within
tolerance. -
Combustion:
-
Inject sample into the combustion reactor (
) with oxygen boost. -
Gases (
, , , ) are carried by Helium. -
is reduced to
over copper.
-
-
Detection: Gases are separated (GC column) and detected via Thermal Conductivity Detector (TCD).
Phase 3: Decision Logic (Visualized)
Figure 1: Decision matrix for validating small molecule purity. Note that EA serves as the final gatekeeper after HPLC screening.
Data Interpretation & Troubleshooting
Use this reference table to diagnose common EA failures for 2-Chloro-6-ethylbenzo[d]oxazole.
Table 2: Diagnostic Scenarios
| Scenario | %C Found | %H Found | %N Found | Diagnosis | Remediation |
| Ideal | 59.48% | 4.46% | 7.69% | Pure Compound. | Proceed to usage. |
| Solvent Trap (e.g., Hexane) | High (>60%) | High (>5.0%) | Low (<7.3%) | Sample contains trapped non-polar solvent. | Dry longer under high vacuum; grind finer. |
| Moisture Trap (Water) | Low (<59.1%) | High (>4.9%) | Low (<7.3%) | Sample is hygroscopic or wet. | Dry with |
| Inorganic Salt (e.g., NaCl) | Low (<58.0%) | Low (<4.0%) | Low (<7.0%) | Salt contamination (invisible to HPLC). | Perform aqueous wash or reverse-phase prep-HPLC. |
| Incomplete Combustion | Low | Variable | Variable | Formation of refractory carbides (common in heterocycles). | Add |
References
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]
Sources
Definitive Guide: Structural Determination of 2-Chloro-6-ethylbenzo[d]oxazole Derivatives
Strategic Overview
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimicrobial, anticancer, and antiviral therapeutics.[1] Specifically, 2-Chloro-6-ethylbenzo[d]oxazole represents a critical intermediate. The reactive C2-chlorine allows for nucleophilic aromatic substitution (
However, confirming the precise regioisomerism and solid-state packing of such derivatives is non-trivial. In solution, isomers can interconvert or exhibit ambiguous NMR signals. This guide objectively compares structural determination methodologies, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the definitive gold standard for absolute structural elucidation, while evaluating the utility of Powder XRD (PXRD) and NMR as complementary techniques.
Comparative Analysis: Selecting the Right Structural Tool
For a researcher holding a synthesized batch of 2-Chloro-6-ethylbenzo[d]oxazole, selecting the correct analytical tool is dictated by the specific data requirement: Connectivity , Bulk Purity , or Absolute 3D Structure .
Performance Matrix
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | NMR ( |
| Primary Output | Absolute 3D atomic coordinates & packing | Phase identification & crystallinity | Molecular connectivity & solution dynamics |
| Regiochemistry | Definitive (Unambiguous Cl position) | Inferential (requires reference pattern) | High (via HMBC/NOESY), but can be ambiguous |
| Sample State | Single, high-quality crystal ( | Polycrystalline powder (bulk) | Solution (CDCl |
| Resolution | Atomic level ( | Lattice level (d-spacing) | Atomic environment (magnetic) |
| Throughput | Low (Days for growth + hours for data) | High (Minutes) | High (Minutes) |
| Critical Limitation | Requires a defect-free single crystal | Cannot solve ab initio structure easily | No solid-state packing info; solvent effects |
Expert Insight
While NMR confirms you synthesized the correct molecule (connectivity), it cannot predict how the molecule interacts with itself in the solid state—a critical factor for drug formulation (solubility/bioavailability). SC-XRD is the only technique that provides the "interaction map" (
Experimental Protocol: From Synthesis to Structure
To ensure scientific integrity, we define the workflow starting from the precursor. The synthesis of 2-chlorobenzoxazoles typically involves the chlorination of the corresponding benzoxazolin-2-one.
Phase 1: Synthesis of the Target
Context: The 6-ethyl derivative is synthesized from 2-amino-5-ethylphenol.
-
Cyclization: React 2-amino-5-ethylphenol with Triphosgene (0.33 eq) or 1,1'-Carbonyldiimidazole (CDI) in dry THF/DCM at
C to RT.-
Mechanism:[2] Formation of the cyclic urea (6-ethylbenzo[d]oxazol-2(3H)-one).
-
-
Chlorination: Reflux the intermediate with Phosphorus Oxychloride (
) and a catalytic amount of DMF or for 2–4 hours.-
Critical Step: The oxygen at C2 is replaced by chlorine. Monitor via TLC (Hexane:EtOAc 9:1).
-
-
Work-up: Quench with ice-water (exothermic!), extract with DCM, and wash with
to remove phosphoric acid byproducts.
Phase 2: Crystallization Screening (The Critical Bottleneck)
SC-XRD requires a single, defect-free crystal. For benzoxazoles, which are planar and prone to "needle" formation (stacking), controlling nucleation is key.
-
Method A: Slow Evaporation (Standard)
-
Dissolve 20 mg of crude product in Ethanol or Acetonitrile .
-
Cover with parafilm, poke 3 pinholes, and leave at ambient temperature (293 K) in a vibration-free zone.
-
-
Method B: Vapor Diffusion (Recommended for X-ray quality)
-
Solvent (Inner vial): Chloroform or DCM (High solubility).
-
Anti-solvent (Outer vial): Pentane or Hexane (Low solubility).
-
Mechanism:[2] Slow diffusion of pentane reduces solubility gradually, promoting thick, block-like growth rather than thin needles.
-
Phase 3: Data Collection & Refinement (SC-XRD)
-
Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo K
or Cu K radiation). -
Temperature: Collect at 100 K (Cryostream).
-
Reasoning: Reduces thermal vibration (ellipsoids), improving resolution of the ethyl chain disorder and Cl position.
-
-
Strategy: Full sphere data collection (
). -
Refinement: SHELXT (Structure solution) and SHELXL (Least-squares refinement).
Structural Insights & Data Interpretation
When analyzing the output of the 2-Chloro-6-ethylbenzo[d]oxazole structure, focus on these specific parameters which validate the synthesis and predict physical properties.
A. Regiochemistry Verification
The C2-Cl bond length is a definitive marker.
-
Typical C=N bond: ~1.29 Å (Double bond character).
-
Typical C-Cl bond: ~1.72 Å (Single bond, planar attachment).
-
Validation: If the Cl was misplaced on the benzene ring (e.g., 5-chloro isomer), the bond lengths and electron density map would show significant residual peaks (
).
B. Solid-State Packing (Intermolecular Interactions)
Benzoxazoles are planar aromatic systems.
-
-
Stacking: Expect centroid-to-centroid distances of 3.6–3.8 Å between parallel benzoxazole rings. This drives the formation of needle/plate habits. -
Weak Hydrogen Bonding: Look for
or interactions. -
Halogen Bonding: The C2-Cl atom may participate in
or contacts, which can be exploited in protein binding (halogen bond to backbone carbonyls).
Visualized Workflows
Diagram 1: Structural Determination Pipeline
This workflow illustrates the logical progression from raw synthesis to the final CIF (Crystallographic Information File).
Caption: Figure 1. Integrated workflow for the synthesis and crystallographic characterization of 2-Chloro-6-ethylbenzo[d]oxazole.
Diagram 2: Analytical Decision Matrix
When to use which technique? This logic tree guides the researcher.
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on research requirements.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link]
-
Belhouchet, M., et al. (2010). "Synthesis and Crystal Structure of a Benzoxazole Derivative." X-ray Structure Analysis Online. [Link][1]
-
Creative Biostructure. (2025). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." [Link]
-
Grzeskiewicz, A.M., et al. (2021).[3] "Weak Intermolecular Interactions in a Series of Bioactive Oxazoles." International Journal of Molecular Sciences. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-6-ethylbenzo[d]oxazole
As a Senior Application Scientist, I frequently see laboratory incidents stem from a fundamental misunderstanding of chemical reactivity. When handling 2-Chloro-6-ethylbenzo[d]oxazole (CAS: 1803837-81-1) , safety cannot be reduced to a generic checklist. This compound is a highly reactive heterocyclic building block widely utilized in medicinal chemistry for drug development[1]. To handle it safely, you must understand the mechanistic causality behind its hazards and build a self-validating operational workflow.
This guide provides the essential logistical, operational, and disposal frameworks required to handle this electrophile safely.
Mechanistic Hazard Assessment (The "Why")
The utility of 2-Chloro-6-ethylbenzo[d]oxazole lies in its reactivity. The benzoxazole ring is highly electron-withdrawing, and the carbon at the 2-position is flanked by electronegative oxygen and nitrogen atoms. Coupled with the chloride leaving group, this renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].
However, this same reactivity dictates its primary hazard: ambient moisture acts as a nucleophile. When exposed to atmospheric water or the aqueous environment of human mucous membranes (eyes, respiratory tract, sweat), the compound undergoes rapid hydrolysis. This reaction yields 6-ethylbenzo[d]oxazol-2(3H)-one and stoichiometric amounts of hydrogen chloride (HCl) gas [3].
The localized generation of corrosive HCl is the primary driver of its Globally Harmonized System (GHS) classifications:
-
Skin Irritation (Category 2): Causes severe irritation and chemical burns upon dermal contact due to localized pH drops[4].
-
Serious Eye Irritation (Category 2A): Rapid hydrolysis in the aqueous environment of the cornea leads to severe tissue damage.
-
STOT - Single Exposure (Category 3): Inhalation of vapors or hydrolysis byproducts causes acute respiratory tract irritation[3].
Physicochemical & Hazard Profile
To contextualize the handling requirements, compare the quantitative hazard data of the compound (extrapolated from its parent scaffold, 2-chlorobenzoxazole)[3]:
| Property / Hazard | Value / Category | Scientific Implication |
| Storage Temperature | 2–8°C | Minimizes thermal degradation and prevents internal pressure buildup from HCl off-gassing[5]. |
| Flash Point (Parent) | ~85°C | Combustible Liquid (Category 4). Requires strict isolation from open flames or sparks[3]. |
| Oral LD50 (Mouse) | 2,000 mg/kg | Moderately toxic (Acute Tox. 4). Accidental ingestion must be strictly prevented. |
| Atmosphere | Inert (Argon/N₂) | Mandatory to prevent atmospheric hydrolysis and degradation of the reagent[6]. |
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the hydrolysis mechanism and lipophilicity of the ethyl substitution, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the scientific rationale for their selection.
| Protection Area | Required PPE | Material Specification | Scientific Rationale |
| Ocular (Eyes) | Chemical Safety Goggles & Face Shield | Polycarbonate lenses, indirect venting | Prevents exposure to reactive vapors and localized HCl generation in the aqueous environment of the eye[6]. |
| Dermal (Hands) | Double-layered Gloves | Inner: Nitrile (4 mil)Outer: Butyl Rubber or Heavy-duty Nitrile (8+ mil) | The ethyl group increases lipophilicity, enhancing skin penetration. Butyl rubber provides superior resistance to halogenated organics and HCl[3]. |
| Body (Torso) | Flame-Resistant (FR) Lab Coat & Apron | Nomex® or treated cotton (FR); Neoprene apron for large volumes | The compound is a combustible liquid. FR materials prevent ignition during handling or accidental spills[7]. |
| Respiratory | Chemical Fume Hood (Primary)Respirator (Secondary) | Face velocity 80–100 fpm.Half-mask with ABEK or Acid Gas/Organic Vapor cartridges | Mitigates inhalation of volatile organic vapors and corrosive HCl gas released via ambient hydrolysis[3]. |
Standard Operating Procedure (SOP): Handling & Workflow
To ensure a self-validating system, every step of this workflow is designed to proactively eliminate moisture and control the electrophilic nature of the compound.
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 fpm[6]. Never handle this compound on an open bench.
-
Inert Atmosphere Preparation: Purge the reaction vessel with dry Argon or Nitrogen (N₂). Schlenk line techniques or a glovebox are highly recommended to eliminate atmospheric moisture[2].
-
Quench Station Assembly: Prepare a secondary containment vessel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C. This will be used to immediately neutralize generated HCl during the reaction workup[2].
Phase 2: Dispensing and Transfer
-
Equilibration: Retrieve the sealed container of 2-Chloro-6-ethylbenzo[d]oxazole from refrigerated storage (2–8°C)[5]. Crucial Step: Allow it to warm to room temperature within a desiccator. Opening a cold vial will cause atmospheric moisture to condense on the chemical, instantly initiating hydrolysis and ruining the reagent.
-
Dispensing: Transfer the equilibrated container to the fume hood. Dispense the required mass/volume using a gas-tight syringe or static-free spatulas.
-
Re-sealing: Immediately flush the headspace of the primary container with Argon/N₂, seal tightly with Parafilm or Teflon tape, and return to 2–8°C storage[6].
Phase 3: Reaction Execution & Teardown
-
Execution: Introduce the compound into the reaction mixture under a continuous positive pressure of inert gas.
-
Quenching: Upon completion, slowly transfer the reaction mixture dropwise into the pre-chilled NaHCO₃ quench station. Vigorous effervescence (CO₂ release) will occur as the HCl and unreacted electrophiles are neutralized.
-
Verification: Confirm the pH of the aqueous phase is >7 using pH paper before proceeding to liquid-liquid extraction. This validates that all corrosive hazards have been neutralized.
Workflow Visualization
Workflow for the safe handling, reaction execution, and disposal of 2-Chloro-6-ethylbenzo[d]oxazole.
Emergency Response & Spill Management
In the event of an exposure or containment failure, immediate action is required to halt the hydrolysis reaction on biological tissues.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water under a safety shower for at least 15 minutes[6]. Do not apply chemical neutralizers directly to the skin, as the exothermic neutralization can worsen the burn. Seek medical evaluation.
-
Eye Contact: Immediately flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open to ensure complete dilution of the localized HCl[6]. Consult an ophthalmologist immediately[7].
-
Spill Cleanup Protocol:
-
Evacuate non-essential personnel and ensure the fume hood exhaust is maximized.
-
Don a half-mask respirator with Acid Gas/Organic Vapor cartridges if the spill is outside the hood[3].
-
Cover the spill with a 1:1 mixture of inert absorbent (e.g., sand) and sodium carbonate (Na₂CO₃) to simultaneously absorb the liquid and neutralize evolving HCl.
-
Sweep the neutralized mixture using non-sparking tools into a sealable hazardous waste container.
-
Waste Disposal Plan
Improper disposal of reactive chlorides can lead to pressurized waste containers and subsequent explosions. Follow this segregation plan strictly:
-
Halogenated Organic Waste: All unreacted 2-Chloro-6-ethylbenzo[d]oxazole and organic extraction solvents (e.g., DCM, EtOAc) must be segregated into clearly labeled "Halogenated Organic Waste" containers due to the presence of the chlorine atom.
-
Aqueous Waste: The neutralized aqueous quench layers, which contain chloride salts and benzoxazolinone hydrolysis byproducts, may be disposed of in standard aqueous waste streams only after verifying a neutral pH (pH 7–8).
-
Solid Waste: Contaminated PPE (gloves), wipes, and empty reagent vials must be collected in solid hazardous waste bins. Do not dispose of these materials in general municipal trash[8].
References
1.[5] 615-18-9 | 2-Chlorobenzoxazole | BLD Pharm: Safety Information . bldpharm.com. 5 2.[1] 1803837-81-1 | 2-Chloro-6-ethylbenzo[d]oxazole | Chlorides . ambeed.com. 1 3.[3] 2-Chlorobenzoxazole - AK Scientific, Inc. . aksci.com. 3 4.[4] 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem . nih.gov. 4 5.[7] SAFETY DATA SHEET - Sigma-Aldrich . sigmaaldrich.com. 7 6.[6] SAFETY DATA SHEET - Thermo Fisher Scientific . thermofisher.com.6 7. SAFETY DATA SHEET - TCI Chemicals . tcichemicals.com. 8.[8] 2-CHLOROBENZOXAZOLE | Georganics . georganics.sk. 8 9.[2] 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound - Benchchem . benchchem.com. 2
Sources
- 1. 1803837-81-1 | 2-Chloro-6-ethylbenzo[d]oxazole | Chlorides | Ambeed.com [ambeed.com]
- 2. 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 615-18-9|2-Chlorobenzoxazole|BLD Pharm [bldpharm.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. georganics.sk [georganics.sk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
